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1,1'-Ferrocenedicarboxylicacid

Cat. No.: B13399864
M. Wt: 274.05 g/mol
InChI Key: PCVSAUHZRBHEGJ-UHFFFAOYSA-N
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Description

Historical Context of Ferrocene (B1249389) Chemistry in Academic Inquiry

The field of organometallic chemistry was revolutionized by the discovery of ferrocene, Fe(C₅H₅)₂, in 1951. researchgate.netwikipedia.orgacs.org Initially synthesized by independent research groups, its true structure was a source of considerable debate. wikipedia.orgresearchgate.netethz.ch The proposed "sandwich" structure, where an iron(II) ion is located between two parallel cyclopentadienyl (B1206354) rings, was a novel concept at the time. wikipedia.orgacs.orgethz.ch This discovery was so profound that it spurred a rapid expansion of organometallic chemistry and led to the development of new theories to explain its unique bonding and stability. researchgate.netwikipedia.org Ferrocene exhibits exceptional stability; it is not affected by air, water, or strong bases and can be heated to 400 °C without decomposing. wikipedia.org

The significance of this discovery was formally recognized in 1973 when Ernst Otto Fischer and Geoffrey Wilkinson were awarded the Nobel Prize in Chemistry for their independent, pioneering work on the chemistry of organometallic "sandwich compounds". wikipedia.org Over the decades, ferrocene and its derivatives have become a cornerstone of organometallic research, serving as a versatile platform for applications in catalysis, materials science, and medicinal chemistry. researchgate.net The development of methods to functionalize the cyclopentadienyl rings, such as the synthesis of 1,1'-ferrocenedicarboxylic acid, has been crucial in expanding the utility of the ferrocene scaffold. researchgate.netacs.org

Significance of Dicarboxylic Acid Functionality in Metallocene Systems for Advanced Research

The introduction of two carboxylic acid groups onto the ferrocene core, creating 1,1'-ferrocenedicarboxylic acid, dramatically enhances its functionality for advanced research applications. Carboxylic acids are highly versatile functional groups in chemistry, capable of forming strong hydrogen bonds and coordinating to metal centers. aip.orgmetall-mater-eng.com In the context of the ferrocene molecule, this dicarboxylic acid functionality provides several key advantages:

Supramolecular Assembly: The carboxylic acid groups act as powerful hydrogen-bond donors and acceptors. aip.org This allows 1,1'-ferrocenedicarboxylic acid to serve as a programmable building block for the self-assembly of complex, ordered supramolecular structures. nih.govacs.orgrsc.org Researchers have demonstrated its ability to form one-, two-, and even three-dimensional networks through predictable hydrogen bonding patterns with various organic molecules. nih.gov This directed self-assembly is a fundamental approach for creating novel materials with tailored properties at the molecular level. acs.org

Coordination Chemistry and MOFs: The carboxylate groups can be deprotonated to act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). metall-mater-eng.comrsc.orgrsc.org 1,1'-Ferrocenedicarboxylic acid is an ideal linker molecule for MOFs because it combines the structural rigidity and redox activity of the ferrocene unit with the strong binding capabilities of the carboxylates. rsc.orgrsc.orgnih.gov This has led to the synthesis of novel MOFs with unique architectures and properties. rsc.orgrsc.orgacs.org

Redox Activity and Electron Transfer: The ferrocene core is redox-active, meaning it can easily and reversibly undergo a one-electron oxidation from Fe(II) to Fe(III). wikipedia.orgalfa-chemical.com The presence of the carboxylic acid groups can modulate these electronic properties. This combined functionality is crucial for applications in electrochemistry, where the molecule can be used in sensors or as an electron transfer mediator in catalytic systems. chemimpex.comnih.govhku.hk

Current Research Trajectories for 1,1'-Ferrocenedicarboxylicacid

The unique combination of properties inherent to 1,1'-ferrocenedicarboxylic acid has made it a focal point in several cutting-edge areas of academic research. chemimpex.compubcompare.ai

Metal-Organic Frameworks (MOFs) and Porous Materials: A primary research direction is its use as an organic linker to construct robust and functional MOFs. rsc.orgrsc.org For instance, a porous aluminum-based MOF, Al-MIL-53-FcDC, was synthesized using 1,1'-ferrocenedicarboxylic acid, exhibiting permanent porosity and a BET surface area of 340 m²/g. rsc.org This MOF demonstrated the accessible redox activity of the ferrocene linker, a property maintained over numerous cycles. rsc.org Similarly, a cobalt-based MOF showed promise as a material for supercapacitors and for the adsorption of organic dyes. rsc.org Recent studies in 2024 have also investigated the structural transformation of a cobalt- and ferrocene-based MOF during the oxygen evolution reaction (OER), indicating its role as a precatalyst that restructures into a highly active metal oxyhydroxide phase. acs.org

Supramolecular Chemistry and Materials Science: The ability of 1,1'-ferrocenedicarboxylic acid to form highly ordered structures through hydrogen bonding is another active area of investigation. nih.govacs.orgrsc.org Research has shown that co-dissolving it with polymers like poly(4-vinylpyridine) can lead to supramolecular aggregates with an unprecedented degree of molecular-level ordering. acs.org These ordered materials can exhibit interesting properties, such as enhanced magnetic moments. acs.org Scanning tunneling microscopy studies have visualized the formation of well-defined, chiral, six-molecule clusters on gold surfaces, highlighting its complex self-assembly behavior. aip.org

Sensors and Electrochemical Applications: The compound's electrochemical properties make it a valuable component in the development of advanced sensors, batteries, and supercapacitors. chemimpex.com Its integration into sensor technology allows for the detection of environmental pollutants, leveraging its electroactive nature for enhanced sensitivity. chemimpex.com The reversible redox behavior is also beneficial for creating redox-active coatings and molecular electronic devices. wikipedia.orgchemimpex.compubcompare.ai

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms 1,1'-Dicarboxyferrocene chemimpex.com
CAS Number 1293-87-4 chemimpex.comsigmaaldrich.com
Molecular Formula C₁₂H₁₀FeO₄ chemimpex.comsigmaaldrich.com
Molecular Weight 274.05 g/mol chemimpex.comsigmaaldrich.com
Appearance Yellow to orange powder/crystals chemimpex.compubcompare.aichemicalbook.com
Melting Point ≥300 °C chemicalbook.com

| Solubility | Soluble in aqueous base; soluble in organic solvents like DMSO and methanol (B129727) | wikipedia.orgaip.orgrsc.org |

Table 2: Selected Research Applications of this compound-Based MOFs

MOF System Application Key Finding Reference
Al-MIL-53-FcDC Gas Porosity & Redox Activity Exhibits a BET surface area of 340 m²/g and maintains reversible redox activity of the ferrocene linker. rsc.org
{[Co₄(FcDCA)₄(bpy)₄(H₂O)₆]·11H₂O}n Supercapacitors & Dye Adsorption Achieved a specific capacitance of 446.8 F/g and showed notable adsorption of Chicago Sky Blue and Congo Red dyes. rsc.org
NiFc-MOF/NF Oxygen Evolution Reaction (OER) Functions as a robust electrocatalyst with a low overpotential (195 mV at 10 mA cm⁻²), where ferrocene units facilitate electron transfer. nih.govhku.hk
CoFc-MOF Oxygen Evolution Reaction (OER) Acts as a precatalyst that transforms into a highly active metal oxyhydroxide, achieving an overpotential of 190 mV at 10 mA cm⁻². acs.org

| Indium-Organic Frameworks | Photoelectronics & Gas Separation | Compounds exhibit photoelectronic and redox activity; an indium-based MIL-53 analogue showed permanent porosity and gas separation capabilities. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FeO4 B13399864 1,1'-Ferrocenedicarboxylicacid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10FeO4

Molecular Weight

274.05 g/mol

IUPAC Name

cyclopenta-1,4-diene-1-carboxylic acid;iron(2+)

InChI

InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1,3H,2H2,(H,7,8);/q2*-1;+2

InChI Key

PCVSAUHZRBHEGJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=[C-]1)C(=O)O.C1C=CC(=[C-]1)C(=O)O.[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization Strategies

Established Synthetic Pathways for 1,1'-Ferrocenedicarboxylic Acid

The preparation of 1,1'-ferrocenedicarboxylic acid can be achieved through several reliable methods, including the oxidation of acetylferrocene (B1663952) precursors and scalable techniques suitable for larger production.

A common and effective method for synthesizing 1,1'-ferrocenedicarboxylic acid involves the oxidation of 1,1'-diacetylferrocene. alfa-chemical.comdtic.mil This process, a haloform-type reaction, typically utilizes an oxidizing agent such as sodium hypochlorite (B82951) (NaClO) solution. alfa-chemical.comscispace.com The acetyl groups attached to the cyclopentadienyl (B1206354) rings are susceptible to oxidation. It is crucial to select an oxidant of moderate strength to avoid the oxidation of the ferrous ion within the ferrocene (B1249389) core. alfa-chemical.com

The reaction is generally performed in the dark by dissolving 1,1'-diacetylferrocene in a sodium hypochlorite solution. alfa-chemical.com Research has shown that optimal conditions involve a reaction temperature of 50°C and a molar ratio of 1,1'-diacetylferrocene to sodium hypochlorite of 1:2.3. alfa-chemical.com The process typically involves an initial reaction period at a lower temperature, followed by heating to complete the oxidation. alfa-chemical.com After the reaction, the mixture is cooled, and the product is precipitated by acidifying the solution with an acid like hydrochloric acid to a pH of 1-2. alfa-chemical.com Further purification can be achieved by dissolving the crude product in a basic solution, filtering, and re-precipitating with acid, followed by washing and drying. alfa-chemical.com Yields as high as 90-92% have been reported for the similar oxidation of 1,1'-diacetylferrocene. dtic.mil

Table 1: Optimized Conditions for Oxidation of 1,1'-Diacetylferrocene

Parameter Optimal Value
Oxidant Sodium Hypochlorite (NaClO)
Molar Ratio (Substrate:Oxidant) 1:2.3
Temperature 50°C

| Reaction Environment | Dark |

This interactive table summarizes the key optimized parameters for the synthesis of 1,1'-ferrocenedicarboxylic acid from 1,1'-diacetylferrocene.

For applications requiring significant quantities of 1,1'-ferrocenedicarboxylic acid, efficient and scalable synthetic methods are essential. One prominent large-scale approach involves the preparation of 1,1'-bis(alkoxycarbonyl)ferrocene diesters, which are then hydrolyzed to the dicarboxylic acid. acs.orgwikipedia.org

This synthesis starts with the preparation of sodium (alkoxycarbonyl)cyclopentadienide salts, such as sodium (methoxycarbonyl)cyclopentadienide or sodium (ethoxycarbonyl)cyclopentadienide. acs.orgacs.orgresearchgate.net These salts are subsequently reacted with ferrous chloride (FeCl₂) to form the corresponding 1,1'-ferrocene diesters, fc(COOR)₂ (where R = Me or Et). acs.org The final step is the saponification of these diesters using a strong base like sodium hydroxide (B78521) in a solvent mixture such as ethanol (B145695) and water, which yields the sodium salt of 1,1'-ferrocenedicarboxylic acid. acs.org Acidification of the reaction mixture then precipitates the desired 1,1'-ferrocenedicarboxylic acid. acs.org This multi-step process has been optimized for large-scale production, providing a reliable route to this important ferrocene derivative for both academic research and industrial purposes. acs.orgacs.org

Advanced Derivatization Reactions and Functionalization Approaches

1,1'-Ferrocenedicarboxylic acid serves as a versatile starting material for a wide array of derivatives, enabling the synthesis of polymers, pharmaceuticals, and materials with unique electrochemical properties.

The conversion of the carboxylic acid groups into more reactive acyl halides is a critical step for many subsequent functionalizations. 1,1'-Ferrocenedicarbonyl chloride is the most common acyl halide derivative and is typically synthesized by treating 1,1'-ferrocenedicarboxylic acid with a chlorinating agent. nih.gov

Common reagents for this transformation include oxalyl chloride and thionyl chloride. scispace.comtandfonline.com When using oxalyl chloride, the reaction is often carried out in an inert solvent like dichloromethane (B109758) or benzene, sometimes with a catalytic amount of pyridine (B92270) or dimethylformamide (DMF). tandfonline.comoup.com The reaction with oxalyl chloride is particularly advantageous as the byproducts (CO, CO₂, and HCl) are gaseous, simplifying purification. One reported method achieved a high yield of 92% when reacting the diacid with oxalyl chloride in refluxing benzene. scispace.com The resulting 1,1'-ferrocenedicarbonyl chloride is a key intermediate for synthesizing esters, amides, and polymers. nih.govtandfonline.comoup.com

The synthesis of 1,1'-ferrocenediisocyanate from 1,1'-ferrocenedicarboxylic acid opens pathways to various polymers and cyclic compounds. The most common method for this conversion is the Curtius rearrangement. researchgate.netwikipedia.org This process involves converting the dicarboxylic acid into its corresponding diacyl azide (B81097), typically via the diacid chloride. researchgate.net The diacyl azide, upon heating in an inert solvent like toluene, undergoes rearrangement with the loss of nitrogen gas to yield 1,1'-ferrocenediisocyanate. wikipedia.orgcore.ac.uk

These isocyanate derivatives are valuable precursors for other functional molecules. For instance, they can be used to synthesize hydantoin (B18101) derivatives. researchgate.net The reaction of 1,1'-ferrocenediisocyanate with an α-amino acid, such as L-proline, in a solvent like tetrahydrofuran (B95107) (THF) under reflux leads to the formation of a bis-hydantoin. researchgate.net Hydantoins are a class of heterocyclic compounds with significant applications in medicinal chemistry. organic-chemistry.orgresearchgate.netscielo.org.mx

Table 2: Key Intermediates in Derivatization

Starting Material Reagent(s) Intermediate Subsequent Product
1,1'-Ferrocenedicarboxylic Acid Oxalyl Chloride 1,1'-Ferrocenedicarbonyl Chloride Esters, Amides
1,1'-Ferrocenedicarbonyl Chloride Sodium Azide 1,1'-Ferrocenediacyl Azide 1,1'-Ferrocenediisocyanate

This interactive table outlines the reaction pathways from 1,1'-ferrocenedicarboxylic acid to its key derivatives.

The synthesis of ester and amide derivatives of 1,1'-ferrocenedicarboxylic acid is fundamental for creating a diverse range of functional materials, including redox-active polymers and modified biomolecules. nih.govresearchgate.net

Ester derivatives are typically prepared by reacting 1,1'-ferrocenedicarbonyl chloride with an appropriate alcohol or diol, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. tandfonline.comoup.com This method is widely used in solution polycondensation reactions to create ferrocene-containing polyesters. tandfonline.com

Amide derivatives can be synthesized through several routes. A common method involves the reaction of 1,1'-ferrocenedicarbonyl chloride with primary or secondary amines. dtic.milnih.gov This reaction is a straightforward nucleophilic acyl substitution. Alternatively, direct coupling methods can be employed, where 1,1'-ferrocenedicarboxylic acid is reacted with an amine in the presence of a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net This approach is particularly useful for coupling with sensitive molecules like amino acids and peptides. researchgate.net These amide-linked ferrocene compounds are explored for their unique electrochemical and biological properties. researchgate.net

Generation of Amine and Bio-Conjugates (e.g., Peptide Conjugates)

The derivatization of 1,1'-ferrocenedicarboxylic acid into amine and peptide conjugates represents a significant area of research, driven by the unique structural and electrochemical properties of the ferrocene scaffold. These conjugates are synthesized to mimic biological structures, act as electrochemical sensors, or serve as building blocks for more complex supramolecular assemblies.

A primary method for the synthesis of these conjugates involves the activation of the carboxylic acid groups, followed by coupling with amines or amino acid esters. Standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), are commonly employed to facilitate the formation of amide bonds. koreascience.kr This approach has been successfully used to create symmetrical ferrocene-peptide conjugates. For instance, the reaction of 1,1'-ferrocenedicarboxylic acid with hydroxyproline (B1673980) (Hyp) derivatives and glycine-hydroxyproline dipeptides has yielded the corresponding ferrocene-conjugated derivatives in moderate yields (30-45%). koreascience.kr

Another versatile route to amine derivatives proceeds through the Curtius rearrangement of 1,1'-ferrocenedicarbonyl azide. This intermediate, generated from the corresponding diacid chloride or directly from the dicarboxylic acid using diphenylphosphoryl azide (DPPA), rearranges to form 1,1'-diisocyanatoferrocene. sigmaaldrich.com This diisocyanate is a key precursor that can react with a variety of nucleophiles, including amines and alcohols, to yield ureas and carbamates, respectively. sigmaaldrich.comnih.gov This method allows for the large-scale synthesis of 1,1'-diaminoferrocene and its N-protected derivatives, such as the Boc-protected form. sigmaaldrich.comacs.org

The synthesis of unsymmetrical 1,1'-disubstituted ferrocene-peptide conjugates has also been explored. One strategy involves a multi-step process starting from 1,1'-ferrocenedicarboxylic acid, which is first converted to its dimethyl ester. Partial hydrolysis yields the monoester-monoacid, which can then be selectively functionalized. For example, Curtius rearrangement of the acid moiety to an amine, followed by protection (e.g., with a Boc group), provides a key intermediate, methyl 1'-Boc-aminoferrocene-1-carboxylate. scispace.comresearchgate.net The Boc group can be removed, and the free amine can then be coupled with an amino acid or peptide, while the ester on the other ring can be hydrolyzed and coupled with a different peptide, allowing for the creation of hetero-disubstituted peptide conjugates. researchgate.net

These synthetic strategies have enabled the creation of a diverse range of ferrocene-peptide conjugates, incorporating various amino acids such as L-alanine, L-valine, and L-isoleucine. researchgate.netchemimpex.com The resulting conjugates often exhibit intramolecular hydrogen bonding, which can influence their conformation and properties. core.ac.uk The ability to attach peptide sequences to the ferrocene core has opened avenues for their use as turn mimetics in peptidomimetics and in the development of electrochemical biosensors. srce.hrusask.ca

Table 1: Examples of Amine and Peptide Conjugates Derived from 1,1'-Ferrocenedicarboxylic Acid

DerivativeStarting MaterialKey Reagents/MethodApplication/SignificanceReference(s)
Fc[CO-Hyp-OMe]₂1,1'-Ferrocenedicarboxylic acidEDC, HOBt, Hydroxyproline methyl esterSymmetrical peptide conjugate koreascience.kr
Fc[CO-Gly-Hyp-OMe]₂1,1'-Ferrocenedicarboxylic acidEDC, HOBt, Glycine-hydroxyproline methyl esterSymmetrical dipeptide conjugate koreascience.kr
1,1'-Diaminoferrocene1,1'-Ferrocenedicarboxylic acidSOCl₂, NaN₃ (Curtius rearrangement)Precursor for various derivatives sigmaaldrich.com
Fc(NHBoc)₂1,1'-Ferrocenedicarbonyl azidet-BuOHProtected diamine for further functionalization sigmaaldrich.com
CH₃O-Fc-NH-ΔPhe-COPhMethyl 1'-Boc-aminoferrocene-1-carboxylateTFA, 4-benzylidene-2-phenyl-4H-oxazol-5-oneNovel ferrocene-peptide conjugate for electrochemical studies scispace.com
Acyclic diamine-linked Fc-peptide conjugates1,1'-Ferrocenedicarboxylic acid or its amino acid conjugatesDiaminoalkanes, coupling agentsFlexible conjugates with H-bonding networks core.ac.uk

Synthesis of Chiral Derivatives and Enantioselective Ligands

The synthesis of chiral derivatives of 1,1'-ferrocenedicarboxylic acid is of great interest, particularly for applications in asymmetric catalysis, where the ferrocene scaffold can provide a rigid and predictable framework for chiral ligands. The unique stereochemical properties of ferrocene, including the potential for planar chirality, make it an attractive target for the design of novel enantioselective catalysts. jst.go.jp

One of the most effective strategies for introducing chirality is through the derivatization of 1,1'-ferrocenedicarboxylic acid with chiral auxiliaries. For example, the condensation of 1,1'-ferrocenedicarbonyl dichloride with enantiopure amino acids, such as L-proline, can generate chiral diamides. nih.govresearchgate.net The chirality of the amino acid can induce a preferred helical conformation (P- or M-helicity) in the ferrocene core due to intramolecular hydrogen bonding between the peptide chains, effectively transferring the stereochemical information from the central chirality of the amino acid to the planar chirality of the ferrocene unit. researchgate.net

Another approach involves the asymmetric reduction of 1,1'-diacylferrocene, a precursor to the dicarboxylic acid, to yield chiral 1,1'-bis(hydroxyalkyl)ferrocenes. These diols can then be converted into other functional groups, such as diamines and diphosphines, which are valuable as chiral ligands in transition-metal-catalyzed reactions. jst.go.jp

Furthermore, planar chiral ferrocene derivatives can be synthesized through diastereoselective ortho-lithiation of a chiral ferrocenyl derivative. While this is more commonly applied to monosubstituted ferrocenes, the principles can be extended to 1,1'-disubstituted systems. By starting with a chiral group attached to one of the cyclopentadienyl rings, a subsequent substitution can be directed to a specific position, creating a planar chiral 1,1',2-trisubstituted ferrocene. nih.gov

The resulting chiral ligands derived from 1,1'-ferrocenedicarboxylic acid have shown significant promise in asymmetric catalysis. For instance, planar chiral ferrocene-based amido-phosphine ligands have been successfully employed as catalysts in asymmetric allylic alkylation reactions. sigmaaldrich.comchemicalbook.com The rigid structure of the ferrocene backbone, combined with the stereodirecting influence of the chiral substituents, allows for high levels of enantioselectivity in these transformations. The development of these synthetic methodologies continues to expand the toolbox for creating sophisticated chiral ligands for a wide range of asymmetric reactions. jst.go.jp

Table 2: Selected Chiral Derivatives and Ligands from 1,1'-Ferrocenedicarboxylic Acid

Derivative TypeSynthetic ApproachChiral ElementApplicationReference(s)
Chiral DiamidesCondensation of 1,1'-ferrocenedicarbonyl dichloride with L-prolineCentral chirality of proline induces planar chiralityChiral building blocks, peptidomimetics nih.govresearchgate.net
Planar Chiral Amido-phosphine LigandsMulti-step synthesis involving chiral auxiliariesPlanar chiralityAsymmetric allylic alkylation sigmaaldrich.comchemicalbook.com
C₂-Symmetrical FerrocenediolAsymmetric reduction of 1,1'-diacylferroceneCentral chirality at the carbinol centersPrecursor for chiral diamines and diphosphines jst.go.jp
Helically Chiral PeptidesConjugation with homo- or heterochiral peptide sequences (e.g., Ala-Pro)Induced helical chirality of the ferrocene corePeptidomimetics, turn inducers researchgate.net
Cylindrically Chiral Dicarboxylic AcidsResolution or asymmetric synthesisCylindrical chiralityBidentate Brønsted acid catalysis koreascience.kr

Coordination Chemistry and Metal Complexation Studies

1,1'-Ferrocenedicarboxylicacid as a Ligand in Transition Metal Complexes

The dicarboxylate nature of 1,1'-ferrocenedicarboxylic acid (often abbreviated as H₂fcdc) makes it an excellent candidate for linking metal centers. researchgate.netchemimpex.com The carboxylate groups can adopt various coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, leading to a wide range of structural possibilities.

Synthesis and Characterization of Mononuclear and Polynuclear Metal Complexes

The reaction of 1,1'-ferrocenedicarboxylic acid with transition metal salts has yielded a plethora of mononuclear and polynuclear complexes. For instance, reactions with copper(II) and nickel(II) salts in the presence of pyridine (B92270) have resulted in the formation of a tetranuclear Cu₂Fe₂ mixed-metallic box and a tetranuclear heterobimetallic helix, respectively. nih.govacs.org In these discrete molecular complexes, the ferrocene (B1249389) ligand adopts a cisoid conformation. nih.gov

Furthermore, the interaction of 1,1'-ferrocenedicarboxylic acid with lanthanide ions has led to the creation of two-dimensional coordination polymers. nih.govacs.org In contrast to the discrete complexes, the ferrocene moiety in these extended networks typically exhibits a transoid conformation, which facilitates the formation of infinite structures. nih.gov A variety of lanthanide-based coordination polymers with zero-, one-, and two-dimensional structures have been synthesized under hydrothermal conditions, highlighting the influence of reaction parameters on the final architecture. bucea.edu.cn The synthesis of an aluminum-based metal-organic framework (MOF) with a MIL-53 architecture has also been reported, demonstrating the first permanently porous material derived from ferrocenedicarboxylate. rsc.org

Conformational Analysis of the Ferrocene Moiety (e.g., cisoid/transoid) in Coordination

A key structural feature of complexes derived from 1,1'-ferrocenedicarboxylic acid is the conformation of the ferrocene unit. The two cyclopentadienyl (B1206354) (Cp) rings can rotate relative to each other, leading to two primary conformations: cisoid (or synperiplanar), where the carboxylate groups are on the same side of the ferrocene moiety, and transoid (or antiperiplanar), where they are on opposite sides. nih.govnih.gov

The choice between the cisoid and transoid conformation is influenced by several factors, including the coordinating metal ion and the presence of ancillary ligands. nih.govnih.gov In the formation of discrete, finite complexes like molecular boxes or helices, the cisoid conformation is often favored as it brings the carboxylate groups into proximity, suitable for bridging a smaller number of metal centers. nih.govacs.org Conversely, the transoid conformation extends the ligand, making it ideal for forming infinite one-, two-, or three-dimensional coordination polymers. nih.govacs.org The conformational flexibility of the ferrocene moiety is therefore a critical determinant of the final complex architecture. nih.gov In some instances, both conformations have been observed within the same crystal structure, highlighting the subtle energetic balance between them. rsc.org

Examples of Metal Complexes with 1,1'-Ferrocenedicarboxylic Acid
ComplexMetal Ion(s)Ferrocene ConformationResulting Architecture
Cu₂(fdc)₂(Py)₂(DMF)₂(H₂O)₂Cu(II), Fe(II)CisoidTetranuclear mixed-metallic box
Ni₂(fdc)₂(Py)₄(H₂O)Ni(II), Fe(II)CisoidTetranuclear heterobimetallic helix
[La₂(fdc)₃(CH₃OH)₄]∞La(III), Fe(II)Transoid2D coordination polymer
[Eu₂(fdc)₃(H₂O)₅]∞Eu(III), Fe(II)Transoid2D coordination polymer
[Gd₂(fdc)₃(CH₃OH)₂(H₂O)₃]∞Gd(III), Fe(II)Transoid2D coordination polymer

Influence of Ancillary Ligands on Complex Architecture

Ancillary ligands, which are ligands other than the primary 1,1'-ferrocenedicarboxylate, play a significant role in dictating the final architecture of the resulting metal complexes. researchgate.netdntb.gov.ua These co-ligands can influence the coordination number and geometry of the metal centers, as well as introduce additional non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly process.

For example, the use of pyridine as an ancillary ligand in reactions with copper(II) and nickel(II) leads to the formation of discrete molecular complexes. nih.govacs.org In contrast, the absence of such capping ligands can favor the formation of extended coordination polymers. The choice of ancillary N-heterocycle ligands has been shown to direct the formation of 1D metal-organometallic networks. dntb.gov.ua The reaction conditions, including the choice of solvent and counterions, also have a significant impact on the resulting structure, often in conjunction with the effects of ancillary ligands. bucea.edu.cn The steric bulk and electronic properties of the ancillary ligands can also influence the packing of the complexes in the solid state.

Heterobimetallic and Heteropolynuclear Systems Incorporating this compound

The ability of 1,1'-ferrocenedicarboxylic acid to bridge different metal centers makes it a valuable component in the design and synthesis of heterobimetallic and heteropolynuclear systems. These mixed-metal complexes are of interest for their potential applications in areas such as catalysis, magnetism, and molecular electronics.

Design and Synthesis of Mixed-Metal Clusters and Cubane Core Structures

The synthesis of mixed-metal clusters often involves the reaction of 1,1'-ferrocenedicarboxylic acid with a combination of different metal salts. The previously mentioned tetranuclear Cu₂Fe₂ mixed-metallic box is a prime example of a discrete mixed-metal cluster. nih.govacs.org The design of such structures relies on controlling the coordination preferences of the different metal ions and the conformational behavior of the ferrocene ligand.

Supramolecular Assembly and Crystal Engineering

Self-Assembly Processes on Defined Substrates

The interaction of 1,1'-ferrocenedicarboxylic acid with various substrates highlights its adaptability in forming ordered monolayers through self-assembly, a process governed by a delicate balance of intermolecular and molecule-substrate interactions.

The self-assembly of 1,1'-ferrocenedicarboxylic acid on metallic surfaces is highly dependent on the reactivity of the substrate. researchgate.net On noble surfaces like gold (Au) and silver (Ag), the molecule-substrate interaction is generally weak, leading to assemblies primarily driven by intermolecular forces. researchgate.net

On the Au(111) surface, deposition from a methanol (B129727) solution results in a variety of coexisting supramolecular structures. aip.orgacs.org Low-temperature scanning tunneling microscopy reveals the presence of ordered dimer domains, tilted dimer rows, square tetramers, and distinct rectangular, chiral six-molecule clusters (hexamers). aip.orgacs.org These hexamers are believed to be metastable species that can form in solution during the deposition process. acs.orgnih.gov Mild annealing of the surface induces an evolution of these structures; at 50°C, the hexamers tend to disappear, while the number of tetramers and ordered tetramer rows increases. acs.orgacs.org Further annealing leads to the formation of chiral dimer domains, suggesting that ordered arrays of dimers represent the more thermodynamically stable configuration on Au(111). acs.orgacs.org The entire process appears to follow a kinetically controlled, stepwise growth mechanism. acs.org

On Ag(111), the interaction is also weak, resulting in the formation of complex self-assembled patterns dictated by weak intermolecular forces. researchgate.net In contrast, the more reactive Cu(110) surface induces a different assembly mechanism. researchgate.net

Summary of 1,1'-Ferrocenedicarboxylic Acid Assembly on Metallic Surfaces
Metallic SurfaceObserved Supramolecular StructuresPrimary Driving ForceKey Findings
Au(111) Dimer rows, tilted dimers, square tetramers, chiral hexamersIntermolecular Hydrogen BondingMetastable hexamers and tetramers evolve into more stable dimer domains upon annealing. acs.orgacs.org
Ag(111) Complex self-assembled patternsWeak Intermolecular InteractionsMolecule-substrate interaction is weak, similar to gold. researchgate.net
Cu(110) Oriented perpendicular moleculesMolecule-Substrate Chemical BondingSurface-induced dehydrogenation of carboxylic groups leads to strong O-Cu bonds. researchgate.net

On insulating surfaces, the anchoring of 1,1'-ferrocenedicarboxylic acid is crucial for the formation of stable, functional molecular structures. researchgate.net The interaction mechanisms vary depending on the chemical nature of the insulator.

On copper nitride (Cu3N) layers grown on a Cu(110) surface, the interaction is strong and chemically specific. researchgate.net Similar to the bare Cu(110) surface, the carboxylic groups of the FDA molecules undergo dehydrogenation, allowing the oxygen atoms to form strong chemical bonds with the copper atoms of the substrate. researchgate.net This robust anchoring dictates the orientation of the molecules on the surface. researchgate.net

Studies have also demonstrated the effective anchoring of FDA on the calcium fluoride (B91410) (CaF2(111)) surface, which is essential for creating functional molecular structures on insulators. researchgate.net Likewise, the molecule has been studied on calcite (CaCO3) surfaces. researchgate.net The carboxylic acid functional groups are known to bind preferentially to the calcite surface. nih.gov In a related context, FDA has been shown to influence the precipitation of calcium carbonate from solution, affecting the resulting polymorphism and morphology and leading to multi-level structures, which underscores the strong interaction between the carboxylic acid groups and the calcite crystal lattice. rsc.org

A key reaction pathway for 1,1'-ferrocenedicarboxylic acid on reactive surfaces is surface-induced dehydrogenation of its carboxylic acid (COOH) groups. researchgate.net This process is particularly evident on the Cu(110) surface and on Cu3N insulating layers. researchgate.net

Upon adsorption, the acidic proton of the carboxyl group is removed, and the resulting carboxylate (COO-) moiety forms strong, direct chemical bonds with the underlying copper atoms. researchgate.net This interaction is strong enough to anchor the molecules firmly to the surface and imposes a specific orientation, with the ferrocene (B1249389) cyclopentadienyl (B1206354) rings aligned perpendicularly to the substrate. researchgate.net This directed chemical bonding contrasts sharply with the physisorption observed on more inert surfaces like gold and silver, where the molecules lie flat and interact primarily with each other. researchgate.net

Hydrogen-Bonded Supramolecular Architectures

Hydrogen bonding is a primary directional force in the crystal engineering of 1,1'-ferrocenedicarboxylic acid, leading to predictable and stable supramolecular synthons.

The most fundamental hydrogen-bonded motif for 1,1'-ferrocenedicarboxylic acid is the formation of dimers. iucr.org In the solid state, the compound exists as hydrogen-bonded dimers where the molecules are related by a center of inversion. iucr.org X-ray and neutron diffraction studies of the triclinic crystal form reveal that both carboxylic acid groups of one molecule form hydrogen bonds with those of a second molecule. iucr.org This results in a robust arrangement with a total of four hydrogen bonds connecting the two molecules within the dimer. aip.org This strong dimerization prevents the large-amplitude rotations of the cyclopentadienyl rings that are observed in unsubstituted ferrocene. iucr.org This carboxylic acid dimer is a widely utilized and reliable synthon in surface self-assembly and crystal engineering. aip.org

The hydrogen-bonding capabilities of 1,1'-ferrocenedicarboxylic acid can be exploited to fabricate complex, highly ordered materials through co-assembly with complementary polymers. A notable example is the self-assembly of FDA with poly(4-(4-vinylphenylpyridine)) (P4VPPy). rsc.org

When co-dissolved in a suitable solvent like dimethyl sulfoxide, hydrogen bonds form between the carboxylic acid groups of FDA and the pyridine (B92270) units of the P4VPPy polymer. rsc.org This interaction drives the self-assembly process, resulting in a supramolecular aggregate with an unprecedented degree of molecular-level ordering for both the FDA molecules and the polymer chains. rsc.orgacs.org Structural analysis using high-voltage electron microscopy and X-ray diffraction confirmed that this hydrogen-bond-assisted assembly produces a highly ordered material with a face-centered cubic crystal structure. rsc.org In this architecture, the FDA molecules are uniformly distributed and linked at the molecular level through the polymeric bridges, creating a well-defined, bulk supramolecular material. acs.org

Supramolecular Isomerism in Metal-Organometallic Networks

Supramolecular isomerism in metal-organometallic networks (MOMNs) refers to the existence of different crystalline structures with the same chemical composition but distinct arrangements of the molecular components in the solid state. In networks involving 1,1'-ferrocenedicarboxylic acid (H₂Fdc), this phenomenon is particularly prominent due to the conformational flexibility of the ferrocenyl dicarboxylate ligand. The ability of the cyclopentadienyl (Cp) rings to rotate and the carboxylate groups to adopt different orientations allows for the formation of various structural topologies even with the same set of molecular building blocks. rsc.orgrsc.org

A series of one-dimensional (1D) MOMNs synthesized using 1,1'-ferrocenedicarboxylate (Fdc²⁻) as a bridging ligand, along with various transition metals (Cu(II), Co(II), Cd(II), and Zn(II)) and ancillary nitrogen-containing ligands, demonstrates this principle. rsc.org The resulting structures exhibit different chain motifs, such as zig-zag and helical, which are considered supramolecular isomers. The key factor driving the formation of these different isomers is the conformation of the flexible Fdc²⁻ ligand or the relative orientation of these units within the network. rsc.org

For instance, hydrothermal synthesis has yielded a series of 1D chains where the Fdc²⁻ anion acts as a bridge between metal centers that are also coordinated to chelating or monodentate nitrogen ligands. rsc.org The structural diversity observed in these compounds can be directly attributed to the conformational adaptability of the organometallic acid. This includes rotation around the Fe-Cp bonds and the flexible positioning of the carboxylate groups. rsc.org

A notable example of supramolecular isomerism is the concomitant formation of two distinct crystalline phases for a Co(II) complex incorporating the 5,5'-dimethyl-2,2'-bipyridine (5,5'-diMe-2,2'-bipy) ligand. rsc.org These two phases represent conformational supramolecular isomers, one featuring a zig-zag chain and the other a helical chain. rsc.orgrsc.org The subtle interplay of synthesis conditions and intermolecular forces dictates which isomeric form crystallizes.

The table below summarizes the different supramolecular isomers observed in some 1D metal-organometallic networks based on 1,1'-ferrocenedicarboxylate.

CompoundMetal IonAncillary LigandChain Topology
{[Cu(1,10'-phen)(Fdc)]·H₂O}ₙCu(II)1,10'-phenanthrolineZig-zag rsc.org
{[Cu(5,5'diMe-2,2'-bipy)(Fdc)]·H₂O}ₙCu(II)5,5'-dimethyl-2,2'-bipyridineZig-zag rsc.org
{[Co(5,5'diMe-2,2'-bipy)(Fdc)]·1.5H₂O}ₙCo(II)5,5'-dimethyl-2,2'-bipyridineHelical rsc.org
{[Co(5,5'diMe-2,2'-bipy)(Fdc)]·H₂O}ₙCo(II)5,5'-dimethyl-2,2'-bipyridineZig-zag rsc.org
{[Cd(5,5'diMe-2,2'-bipy)(Fdc)(OH₂)]}ₙCd(II)5,5'-dimethyl-2,2'-bipyridineZig-zag rsc.org

Data sourced from Ospina-Castro et al. rsc.org

Principles of Crystal Engineering via Supramolecular Interactions

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. usherbrooke.cadariobraga.it In the context of 1,1'-ferrocenedicarboxylic acid, its molecular structure offers several key features that are exploited in crystal engineering, primarily robust hydrogen bonding capabilities and conformational flexibility.

The two carboxylic acid groups on the 1,1'-ferrocenedicarboxylic acid molecule are potent hydrogen bond donors and acceptors. This allows for the formation of predictable and recurring supramolecular synthons, which are structural units formed by specific intermolecular interactions. aip.org The most common synthon involving carboxylic acids is the hydrogen-bonded dimer, where two acid groups form a cyclic motif with two strong hydrogen bonds. aip.org This predictable interaction is a cornerstone for building more complex, higher-dimensional architectures.

The self-assembly of 1,1'-ferrocenedicarboxylic acid with various organic diamines showcases the power of hydrogen bonding in directing crystal packing. Depending on the geometry and functionality of the co-forming amine, the resulting hydrogen bonds can generate one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net For example, adducts with methylamine (B109427) form 1D structures, while those with piperidine (B6355638) can generate 2D sheets. researchgate.net

A cisoid conformation tends to lead to the formation of discrete, finite structures like molecular boxes or helices. acs.org

A transoid conformation extends the molecule, favoring the formation of infinite 1D, 2D, or 3D networks. acs.org

This principle is demonstrated in the reaction of 1,1'-ferrocenedicarboxylate with different metal ions. Reactions with copper(II) and nickel(II) in the presence of pyridine result in discrete tetranuclear complexes where the ferrocene moiety is in a cisoid conformation. acs.org In contrast, reactions with lanthanide ions yield two-dimensional networks, where the transoid conformation of the ferrocene unit facilitates the extended structure. acs.org

The combination of strong, directional hydrogen bonds and the conformational adaptability of the ferrocene backbone makes 1,1'-ferrocenedicarboxylic acid a versatile building block in crystal engineering. These principles have been successfully applied to construct a variety of supramolecular assemblies, including porous MOFs like Al-MIL-53-FcDC, which exhibits permanent porosity and redox activity. rsc.org The predictable nature of these interactions allows for the targeted synthesis of materials with specific topologies and potential applications in areas like gas storage and catalysis. usherbrooke.carsc.org

Supramolecular Interaction / PrincipleInteracting Groups / FeatureResulting Structure / EffectExample System
Hydrogen Bonding (Carboxylic Acid Dimer)-COOH --- HOOC-Forms robust, predictable synthons aip.orgSelf-assembled clusters on Au(111) aip.org
Hydrogen Bonding (Acid-Base)-COOH --- N(amine)Formation of 1D, 2D, or 3D networks researchgate.netAdducts with various organic diamines researchgate.net
Conformational Flexibility (cisoid)Cp rings eclipsed or near-eclipsedDiscrete, finite molecular complexes (e.g., boxes, helices) acs.orgCu₂L₂ and Ni₂L₂ complexes (L = Fdc²⁻) acs.org
Conformational Flexibility (transoid)Cp rings staggeredExtended, infinite networks (1D, 2D, 3D) acs.orgLanthanide-based 2D networks acs.org
Coordination Bonding-COO⁻ --- Metal IonConstruction of Metal-Organic Frameworks (MOFs) rsc.orgAl-MIL-53-FcDC rsc.org

Coordination Polymers and Metal Organic Frameworks Mofs Research

Design Principles for 1,1'-Ferrocenedicarboxylicacid-Based Coordination Polymers

The design of coordination polymers utilizing 1,1'-ferrocenedicarboxylate (fdc) as a ligand is predicated on several key principles. The flexibility of the fdc ligand, arising from the possible rotation of the cyclopentadienyl (B1206354) (Cp) rings around the Cp-Fe-Cp axis, allows for varied coordination environments and results in novel geometries. researchgate.net This conformational adaptability, combined with the choice of metal center and ancillary ligands, dictates the final dimensionality and topology of the resulting framework.

Two-dimensional networks are created when metal nodes are linked by organic ligands to form extended sheets or layers. The synthesis of 2D coordination polymers with 1,1'-ferrocenedicarboxylic acid has been achieved with various transition metals, including lanthanides. rsc.org The topology of these 2D networks can be controlled by reaction conditions such as solvents, counterions, and temperature. rsc.org The resulting structures can be quite complex, sometimes involving the interpenetration of multiple independent networks. For example, a cobalt-based MOF using 1,1'-ferrocenedicarboxylic acid and the ancillary ligand 4,4'-bipyridyl forms a 2D + 2D → 3D inclined polycatenated structure. rsc.org This highlights how the combination of the primary fdc linker and a secondary, or ancillary, ligand can lead to intricate, higher-dimensional structures built from 2D motifs.

The assembly of three-dimensional MOFs from 1,1'-ferrocenedicarboxylic acid represents a significant step towards creating robust, porous materials. A notable example is the synthesis of an aluminum-based MOF, Al-MIL-53-FcDC, which possesses a 3D framework with a MIL-53 architecture. rsc.org This material was synthesized under mild conditions and exhibits permanent porosity. rsc.org Another example is a cobalt-based MOF which, through the use of an ancillary ligand, forms a 3D inclined polycatenated framework from 2D layers. rsc.org The stability and porosity of these 3D frameworks are critical for their potential applications in areas like gas storage and catalysis. The formation of such 3D structures often relies on the careful selection of metal nodes and the strategic use of ancillary ligands to direct the assembly process.

Role of Metal Nodes and Ligand Conformations in MOF Construction

The structure and properties of MOFs are fundamentally determined by the interplay between the metal nodes and the organic linkers. The choice of metal ion influences the coordination geometry, while the conformation of the 1,1'-ferrocenedicarboxylic acid ligand can adapt to these geometries, leading to a wide array of framework topologies.

A wide range of transition metals and lanthanides have been successfully incorporated as nodes in coordination polymers and MOFs based on 1,1'-ferrocenedicarboxylic acid. The specific metal ion plays a crucial role in determining the final architecture of the material.

For instance, lanthanide ions (La, Eu, Gd) have been used to construct a series of coordination polymers with dimensionalities ranging from zero to two. rsc.orgnih.gov Cobalt has been employed to create a 3D polycatenated MOF with supercapacitor and dye adsorption properties. rsc.org Research has also documented the structural transformation of a cobalt-node MOF during electrocatalysis. researchgate.net Furthermore, an aluminum-based MOF with the MIL-53 architecture has been synthesized, demonstrating permanent porosity. rsc.org The use of other metals like zinc, copper, nickel, and cadmium is also prevalent in the construction of these advanced materials, each imparting distinct structural and functional characteristics to the final framework.

Metal NodeResulting Structure/CompoundDimensionalityKey Findings
Lanthanides (Ln)Ln-based CPs0D, 1D, 2DStructure tuned by solvents, counterions, and temperature. rsc.org
Lanthanum (La)[La2L3(CH3OH)4]∞PolymerUsed as a precursor for an Fe, La co-doped electrocatalyst. rsc.org
Cobalt (Co){[Co4(FcDCA)4(bpy)4(H2O)6]·11H2O}n3DInclined polycatenated MOF with supercapacitor properties. rsc.org
Aluminum (Al)Al-MIL-53-FcDC3DPermanently porous MOF with a MIL-53 architecture. rsc.org

Ancillary, or secondary, ligands play a pivotal role in directing the topology and influencing the properties of MOFs constructed with 1,1'-ferrocenedicarboxylic acid. These additional ligands can bridge metal centers, modify the coordination environment, and prevent the formation of simple, densely packed structures, thereby promoting the creation of open, porous frameworks.

A clear example of this is the use of 4,4'-bipyridyl (bpy) in a cobalt-based system. rsc.org The inclusion of the linear 'bpy' ligand alongside the fdc linker leads to the formation of a complex 2D + 2D → 3D inclined polycatenated framework. rsc.org Without such a secondary ligand, a different, potentially less porous, structure would likely form. Similarly, in zinc(II)-based MOFs, the use of 1,10-phenanthroline as an ancillary ligand has been shown to result in one-dimensional zigzag chain structures. nih.gov The steric and electronic properties of these ancillary ligands are therefore critical design elements in the synthesis of functional MOFs with desired topologies.

Primary LigandAncillary LigandMetal NodeResulting Topology
1,1'-Ferrocenedicarboxylate4,4'-BipyridylCobalt (Co)2D + 2D → 3D inclined polycatenation rsc.org
Para Dicarboxylic Acids1,10-PhenanthrolineZinc (Zn)1D zigzag chain nih.gov
Phthalic Acid2,2'-BipyridineCopper (Cu)Multi-copper (II) cluster-based polymers nih.gov

Conformational Freedom and Variable Coordination Modes of the Ferrocenyl Dicarboxylate Ligand

The 1,1'-ferrocenedicarboxylate (FcDC²⁻) ligand exhibits significant conformational flexibility, which plays a crucial role in determining the final architecture of coordination polymers and MOFs. This flexibility arises from the rotational freedom of the cyclopentadienyl (Cp) rings around the central iron atom. The orientation of the two carboxylate groups relative to each other can vary, leading to different conformers of the ligand within a single crystal structure.

A notable example is found in the scandium-based coordination polymer, [Sc₂(FcDC)₃], denoted as CAU-50. rsc.org In this structure, electron and powder diffraction studies revealed the presence of three distinct conformers of the same FcDC²⁻ ligand. rsc.org Two of these conformers act as connectors, bridging the scandium cations to form the extended framework, while the third conformer functions as a capping agent, terminating the coordination network. rsc.org This simultaneous observation of multiple conformers highlights the ligand's adaptability in satisfying the coordination preferences of the metal center.

The coordination modes of the carboxylate groups also contribute to the structural diversity of FcDC²⁻-based materials. The carboxylate moieties can bind to metal ions in various fashions, including monodentate, bidentate chelating, and bidentate bridging modes. This variability allows for the construction of frameworks with different dimensionalities and topologies.

For instance, in a series of indium-organic frameworks synthesized with 1,1'-ferrocenedicarboxylic acid, the diversity of the resulting structures was influenced by the coordination modes of the carboxylate groups and the presence of nitrogen-containing organic additives. researchgate.net Similarly, heteronuclear coordination polymers with the general formula ²∞[M(ccdc)₂] (where M = Zn²⁺, Cd²⁺, Cu²⁺ and ccdc⁻ = 1,1'-cobaltocenium dicarboxylate, a related ligand) demonstrate how the preferred coordination sphere of the metal ion dictates the final two-dimensional network structure. rsc.org

The inherent flexibility of the FcDC²⁻ ligand is a key factor in the structural adaptability of some MOFs. mdpi.com In an aluminum-based MOF with a MIL-53 architecture, Al-MIL-53-FcDC, changes in peak intensity and position in the powder X-ray diffraction pattern during solvent exchange indicate structural flexibility. researchgate.netrsc.org This "breathing" behavior, where the framework expands or contracts in response to guest molecules, is a direct consequence of the conformational freedom of the organic linker. mdpi.com

Table 1: Conformational and Coordination Characteristics of 1,1'-Ferrocenedicarboxylate Ligand

Feature Description Example
Conformational Isomerism The ligand can exist in multiple rotational conformations (conformers) within a single crystal structure due to the rotation of Cp rings. In [Sc₂(FcDC)₃] (CAU-50), three distinct conformers are observed simultaneously, acting as both connectors and capping agents. rsc.org
Coordination Versatility The carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging). The formation of diverse indium-organic frameworks is driven by the variable coordination of the FcDC²⁻ ligand. researchgate.net

| Structural Flexibility | The ligand's ability to change conformation can impart flexibility to the entire MOF structure, leading to phenomena like "breathing". | The Al-MIL-53-FcDC framework shows structural changes upon solvent exchange, indicating framework flexibility. researchgate.netrsc.org |

Defect Engineering Strategies in this compound-Based MOFs

Defect engineering is a powerful strategy for tailoring the properties of MOFs by intentionally introducing imperfections into their crystalline structures. nih.govsemanticscholar.org These defects, such as missing linkers or metal clusters, can create open coordination sites, enhance porosity, and introduce new functionalities, which are often beneficial for applications like catalysis. rsc.org

In the context of 1,1'-ferrocenedicarboxylic acid-based MOFs, defect engineering has been employed to facilitate structural transformations and enhance catalytic activity. nih.gov A prominent strategy involves the mixed-ligand approach, where a "defective" ligand is introduced alongside the primary 1,1'-ferrocenedicarboxylic acid (Fc') linker during synthesis.

One study reports the construction of defective MOFs (denoted as NiFc'ₓFc₁₋ₓ) by combining Fc' with ferrocene (B1249389) carboxylic acid (Fc), which acts as the defective linker. nih.gov The incorporation of the monocarboxylate 'Fc' ligand leads to missing linker sites, creating a higher concentration of unsaturated metal centers within the framework. This approach allows for controllable regulation of the MOF's reconstruction process. nih.gov

Key findings from this defect engineering strategy include:

Accelerated Structural Transformation: The defective NiFc'ₓFc₁₋ₓ MOFs are more easily transformed into metal oxyhydroxides during the oxygen evolution reaction (OER) compared to the non-defective NiFc' MOF. nih.gov

Enhanced Catalytic Activity: The resulting metal oxyhydroxides derived from the defective MOFs exhibit superior OER catalytic activity. For example, NiFc'Fc grown on nickel foam showed an overpotential of 213 mV at a current density of 100 mA cm⁻², outperforming the undefective counterpart. nih.gov

Creation of Oxygen Vacancies: The metal oxyhydroxides formed from the defective MOFs contain a higher concentration of oxygen vacancies. nih.gov Theoretical calculations and experimental results suggest that these oxygen vacancies facilitate the adsorption of oxygen-containing intermediates on the active sites, thereby significantly boosting OER activity. nih.gov

The creation of defects can be influenced by various synthetic parameters, including reaction temperature, linker-to-metal ratio, and the rate of precipitation. nih.gov By carefully controlling these conditions, the concentration and type of defects in 1,1'-ferrocenedicarboxylic acid-based MOFs can be tuned to optimize their performance for specific applications.

Table 2: Defect Engineering in Ni-Ferrocenedicarboxylate MOFs

MOF System Defect Strategy Effect of Defect Enhanced Property
NiFc'ₓFc₁₋ₓ Mixed-ligand approach using 1,1'-ferrocenedicarboxylic acid (Fc') and ferrocene carboxylic acid (Fc). nih.gov Creation of unsaturated metal sites (missing linkers). nih.gov Accelerated transformation to metal oxyhydroxides during OER. nih.gov

Investigation of Structural Reconstruction of MOFs Under Specific Environmental Conditions

MOFs constructed with 1,1'-ferrocenedicarboxylic acid can undergo significant structural reconstruction when subjected to specific environmental conditions, particularly during electrochemical processes. nih.govchemrxiv.orgacs.org These transformations are not considered a failure of the material but are increasingly recognized as a crucial step in forming the true catalytically active species.

Research on a cobalt- and 1,1'-ferrocenedicarboxylic acid-based MOF (CoFc-MOF) provides a clear example of this phenomenon during the electrochemical oxygen evolution reaction (OER) in an alkaline electrolyte. nih.govacs.org In situ and ex situ investigations revealed that the CoFc-MOF acts as a precatalyst, undergoing a profound structural evolution under operating conditions. nih.govchemrxiv.org

The reconstruction process of the CoFc-MOF involves a two-step restructuring that ultimately generates a metal oxyhydroxide phase. nih.govacs.org This newly formed, MOF-derived material is the actual active catalyst for the OER. The intrinsic porosity and modular structure of the initial MOF are thought to play a role in tuning the properties of this evolved inorganic phase. chemrxiv.org

Details of the CoFc-MOF Structural Reconstruction:

Initial State: The as-synthesized CoFc-MOF possesses a layered monoclinic crystal structure. nih.govacs.org

Transformation Condition: Application of an electrochemical potential during the OER in an alkaline medium (e.g., 1 M KOH). nih.govacs.org

Final State: The MOF framework transforms into a mixed metal oxyhydroxide. nih.govacs.org

Catalytic Performance: The resulting MOF-derived catalyst, supported on nickel foam, demonstrates high activity for the OER, achieving a current density of 10 mA cm⁻² at a low overpotential of approximately 190 mV. nih.govchemrxiv.orgacs.org The catalytic activity was maintained at about 95% after 24 hours of operation. acs.org

This structural transformation highlights the dynamic nature of 1,1'-ferrocenedicarboxylic acid-based MOFs and underscores the importance of studying materials under realistic operating conditions to understand their true catalytic behavior. Using MOFs as sacrificial templates or precatalysts to generate highly active nanostructured catalysts is emerging as a powerful strategy in catalyst design. chemrxiv.org

Table 3: Summary of Compounds Mentioned

Compound Name Abbreviation/Formula
1,1'-Ferrocenedicarboxylic acid H₂FcDC / Fc'
1,1'-Ferrocenedicarboxylate FcDC²⁻
Cobalt-1,1'-ferrocenedicarboxylate MOF CoFc-MOF
Nickel-1,1'-ferrocenedicarboxylate MOF NiFc'
Defective Nickel-ferrocene carboxylate MOF NiFc'ₓFc₁₋ₓ
Scandium-1,1'-ferrocenedicarboxylate Polymer [Sc₂(FcDC)₃] / CAU-50
Aluminum-1,1'-ferrocenedicarboxylate MOF Al-MIL-53-FcDC
Ferrocene carboxylic acid Fc

Electrochemical and Electronic Transport Investigations

Fundamental Redox Activity of the Ferrocenyl Moiety

The ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is a cornerstone of organometallic electrochemistry, known for its stability and reversible one-electron transfer process. whiterose.ac.uk In 1,1'-ferrocenedicarboxylic acid, this inherent redox activity is preserved, making it a valuable building block for electrochemically active systems. chemimpex.com

Cyclic voltammetry (CV) is a primary technique for characterizing the redox behavior of 1,1'-ferrocenedicarboxylic acid. Studies have consistently demonstrated that the ferrocenyl core undergoes a chemically reversible one-electron oxidation to the corresponding ferrocenium ion. This process is typically observed as a pair of well-defined oxidation and reduction peaks in a cyclic voltammogram.

In research involving metal-organic frameworks (MOFs) where 1,1'-ferrocenedicarboxylic acid (referred to as H₂FcDC) acts as an organic linker, the redox activity of the ferrocene unit remains accessible. For an aluminum-based MOF, Al-MIL-53-FcDC, a reversible oxidation signal was observed at 0.75 V and a corresponding reduction signal at 0.64 V (vs. Ag). rsc.org This reversibility was maintained for over forty CV cycles, highlighting the electrochemical stability of the ferrocene moiety within the polymer structure. rsc.org Similarly, in a study of indium-based MOFs, a redox process for the dicarboxylate linker (FcDC²⁻) was identified with an oxidation wave between 0.86 and 0.97 V and a reduction wave between 0.69 and 0.80 V. nih.gov

Another study focusing on the electrochemical detection of hypochlorite (B82951) ions reported that 1,1'-ferrocenedicarboxylic acid (FcDCA) exhibited reversible oxidation and reduction peaks at 0.21 V and 0.15 V, respectively (vs. Ag/AgCl). electrochemsci.org The variation in reported potentials across different studies can be attributed to differences in the experimental conditions, such as the solvent, supporting electrolyte, and the chemical environment of the molecule (e.g., free in solution versus incorporated into a solid-state structure).

Table 1: Reported Redox Potentials for 1,1'-Ferrocenedicarboxylic Acid and its Derivatives
SystemOxidation Potential (E_ox)Reduction Potential (E_red)Reference ElectrodeSource
Al-MIL-53-FcDC MOF0.75 V0.64 VAg rsc.org
In(OH)(FcDC) MOF0.86 - 0.97 V0.69 - 0.80 VNot Specified nih.gov
FcDCA in solution0.21 V0.15 VAg/AgCl electrochemsci.org

In discrete bimetallic complexes, the electronic interaction is more direct. Studies on Ti/Fe complexes, for instance, utilize bifunctional ferrocene derivatives to create systems where the two different metal centers can influence each other's properties. acs.org The redox potential of the ferrocene unit in such systems can be tuned by the electronic nature of the second metal center and its coordination environment. This electronic communication is crucial for developing materials with cooperative functions, such as redox-switchable catalysts or sensors.

Electronic Transport Properties in Molecular Junctions

The ability of 1,1'-ferrocenedicarboxylic acid to bridge two electrodes has made it a subject of investigation in the field of molecular electronics. These studies aim to understand how charge is transported through a single molecule or a self-assembled monolayer.

Theoretical investigations using first-principles methods have been employed to model the behavior of 1,1'-ferrocenedicarboxylic acid in a molecular junction. nih.govresearchgate.net For a molecule sandwiched between two aluminum (Al(111)) electrodes, calculations of the transmission spectra and current-voltage (I-V) characteristics have been performed. nih.govresearchgate.net These theoretical studies reveal that the I-V curves are generally asymmetric and that the transport is typically spin-independent in the absence of an external field. nih.govresearchgate.net

Experimentally, planar tunnel junctions fabricated by self-assembling 1,1'-ferrocenedicarboxylic acid onto the native oxide of an aluminum film and capping it with a second aluminum layer have shown remarkable behavior. nih.gov These junctions exhibit strong, reversible, and stable hysteretic switching of the differential conductance, with changes of up to tenfold. nih.gov This significant switching behavior is attributed to the modification of the tunnel barrier profile caused by the oxidation and reduction of the embedded ferrocene moieties, a phenomenon not observed in control junctions using simple dicarboxylic acids. nih.gov

The way a molecule connects to the electrodes—its anchoring structure—and the material of the electrodes themselves are critical factors that govern electronic transport. researchgate.netmdpi.com Theoretical models have shown that the conductance of a 1,1'-ferrocenedicarboxylic acid junction varies significantly with the anchoring geometry of the carboxylic acid groups to the Al(111) electrodes. nih.govresearchgate.net The carboxylate groups can bind to the electrode surface in various configurations (e.g., monodentate, bidentate), each resulting in a different degree of electronic coupling and, consequently, different transport properties.

The choice of electrode material also plays a fundamental role. mdpi.com Differences in the work function and chemical affinity between materials like gold (Au), silver (Ag), platinum (Pt), and aluminum (Al) lead to different energy level alignments between the molecule's frontier orbitals and the electrode's Fermi level. mdpi.com For instance, the second carboxylic acid group in 1,1'-ferrocenedicarboxylic acid has been shown to act as a protecting group for the ferrocene moiety during the deposition of a top aluminum electrode, a function that is crucial for preserving the molecule's integrity and function. nih.gov In a different context, the molecule has been shown to form a highly stable, robust "quadruped" binding motif on insulator surfaces like calcium fluoride (B91410) (CaF₂(111)), demonstrating its versatile anchoring capabilities. acs.org

The field of spintronics explores the use of the electron's spin, in addition to its charge, for information processing. Ferrocene-based molecules are of interest due to the presence of the transition metal iron atom. First-principles studies on 1,1'-ferrocenedicarboxylic acid junctions with Al(111) electrodes have found that while the current is largely spin-independent under zero gate voltage, the application of a gate potential can induce a spin-polarized current. nih.govresearchgate.net This suggests that the conductance can be fine-tuned and that the relative contribution of the two spin channels (spin-up and spin-down) can be varied with the applied bias and gate voltages. nih.gov

The ability of a molecular junction to favor the transport of one spin orientation over the other is quantified by its spin filtering efficiency (SFE). While direct experimental SFE values for 1,1'-ferrocenedicarboxylic acid are not widely reported, related studies on other ferrocene derivatives provide insight. For example, theoretical work on ethynyl-terminated ferrocene junctions shows that SFE can be significantly affected by the molecular structure and the applied bias voltage, with some configurations predicted to have SFE values exceeding 80% at low bias. mdpi.com These findings underscore the potential of ferrocene-based molecular systems, including 1,1'-ferrocenedicarboxylic acid, as components in future spintronic devices. researchgate.netmdpi.com

Electrochemical Behavior of Surface-Modified Electrodes and Polymeric Films

1,1'-Ferrocenedicarboxylic acid (FDCA) is a valuable redox-active molecule for constructing self-assembled monolayers (SAMs) on electrode surfaces, which serve as well-defined platforms for studying electron transfer (ET) kinetics. csir.co.zanih.gov These SAMs are typically formed by covalently attaching FDCA to a base monolayer, such as cysteamine, on a gold (Au) electrode. csir.co.zaresearchgate.net The carboxylic acid groups of FDCA are activated to form amide bonds with the amine groups of the cysteamine, resulting in a surface-bound layer of ferrocene units (Au-Cys-FDCA). csir.co.za

The electron transfer properties of these modified electrodes are commonly investigated using electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). csir.co.zanih.gov In CV studies of FDCA-based SAMs, the electrochemical stability and redox activity are confirmed by the presence of reversible oxidation-reduction peaks corresponding to the Fe(II)/Fe(III) couple of the ferrocene moiety. csir.co.za The kinetics of electron transfer can be quantified by the heterogeneous electron transfer rate constant, k_ET. nih.gov

Research has shown that the molecular environment significantly impacts ET kinetics. For instance, in a study comparing FDCA and ferrocene monocarboxylic acid (FMCA) SAMs, the electron transfer rate constants were found to be influenced by the presence of co-adsorbed single-walled carbon nanotubes (SWCNTs). csir.co.zaresearchgate.net The rate constants were observed to decrease in the order: Au-Cys-FMCA > Au-Cys-SWCNT/FDCA > Au-Cys-FDCA > Au-Cys-SWCNT/FMCA. csir.co.zaresearchgate.net This trend was attributed to factors including the specific location and environment of the ferrocene units, interactions between adjacent ferrocene molecules, and electrostatic interactions with the redox probe in the electrolyte solution. csir.co.za The integrity of the SAM is crucial, as defect sites can lead to different ET mechanisms, such as defect-driven direct electron transfer rather than the expected tunneling mechanism through the molecular linker. nsf.govacs.org

Modified ElectrodeElectron Transfer Rate TrendInvestigative TechniqueReference
Au-Cys-FDCASlower than Au-Cys-FMCA and Au-Cys-SWCNT/FDCACyclic Voltammetry, EIS csir.co.zaresearchgate.net
Au-Cys-SWCNT/FDCAFaster than Au-Cys-FDCACyclic Voltammetry, EIS csir.co.zaresearchgate.net
General Ferrocene SAMsDependent on SAM linker length and defect sitesCyclic Voltammetry nsf.govacs.org

1,1'-Ferrocenedicarboxylic acid serves as a monomer or a key component in the formation of advanced polymeric materials and films, including those prepared through processes involving oxidation. One method involves the synthesis of ferrocene-containing polyesters. For example, poly(diethyleneglycol 1,1'-ferrocene dicarboxylate) (PDEFD) has been synthesized via solution polycondensation. tandfonline.com This process begins with the conversion of 1,1'-ferrocenedicarboxylic acid into its more reactive derivative, 1,1'-ferrocenedicarbonyl chloride, using a chlorinating agent. tandfonline.com The subsequent reaction of this diacyl chloride with a diol (diethylene glycol) yields the polyester. While this is a condensation reaction, the resulting ferrocene-containing polymer retains its redox activity, which can be triggered by oxidation. tandfonline.com

Another innovative approach utilizes 1,1'-ferrocenedicarboxylic acid in the fabrication of porous inorganic films through a sacrificial template method that involves an oxidative step. In this process, porous poly(ionic liquid) (PIL) membranes are created through ionic complexation between an imidazolium-based PIL and 1,1'-ferrocenedicarboxylic acid. researchgate.net This creates a hybrid organic-inorganic membrane. Subsequent aerobic pyrolysis (a high-temperature oxidation process) of this hybrid membrane removes the organic components and converts the ferrocene units into iron oxide. researchgate.net This method successfully transforms the ferrocene-containing polymer membrane into a freestanding, porous iron oxide film, demonstrating the utility of the ferrocene monomer as a precursor for metal oxide materials. researchgate.net The microstructure of the final porous film can be controlled by adjusting the initial ratio of the PIL to the dicarboxylic acid. researchgate.net

Material/FilmPrecursorFormation MethodKey CharacteristicReference
Poly(diethyleneglycol 1,1'-ferrocene dicarboxylate) (PDEFD)1,1'-Ferrocenedicarbonyl chlorideSolution PolycondensationRedox-active polyester tandfonline.com
Porous Iron Oxide FilmPIL / 1,1'-Ferrocenedicarboxylic acid complexIonic Complexation followed by Aerobic PyrolysisFreestanding porous inorganic film researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone for studying 1,1'-ferrocenedicarboxylic acid, offering detailed insights that complement experimental findings.

DFT calculations have been employed to understand the energetics of 1,1'-ferrocenedicarboxylic acid adsorption on various substrates. These calculations are crucial for predicting the stability and formation of self-assembled monolayers. For instance, total energy DFT calculations have been used to corroborate experimental findings on the self-assembly of 1,1'-ferrocenedicarboxylic acid on metallic and insulating surfaces. acs.org

Studies combining experimental techniques like Microscopic Thermal Desorption Analysis (MTDA) with DFT calculations have determined adsorption energies and revealed the presence of activation energy barriers for the formation of different growth polymorphs on surfaces. researchgate.netcnislab.com This combined approach provides a nuanced understanding of the kinetic and thermodynamic factors governing surface assembly. cnislab.com For example, on highly oriented pyrolytic graphite (B72142) (HOPG), two distinct polymorphs, 1D islands and 1D chains, were identified, with DFT calculations helping to rationalize their relative abundance based on adsorption and activation energies. cnislab.com

Table 1: Calculated Adsorption and Activation Energies for Ferrocene (B1249389) Derivative Polymorphs on HOPG Note: This data is for ferrocene derivatives and illustrates the principles applied to 1,1'-ferrocenedicarboxylic acid studies.

PolymorphAdsorption Energy (Ead)Activation Energy (Ea)Reference
1D IslandEnergetically preferredLower barrier cnislab.com
1D ChainLess energetically preferredHigher barrier cnislab.com

The structural and electronic properties of 1,1'-ferrocenedicarboxylic acid on different surfaces have been extensively investigated using DFT, often in conjunction with high-resolution imaging and spectroscopy techniques like noncontact atomic force microscopy (ncAFM/STM) and X-ray photoelectron spectroscopy (XPS). acs.org These studies reveal that the interaction with the substrate significantly influences the molecule's adsorption geometry and the chemical state of its carboxylic acid groups. acs.org

On noble metal surfaces such as gold (Au(111)) and silver (Ag(111)), the molecule exhibits weak interaction, leading to complex self-assembled patterns primarily driven by intermolecular hydrogen bonds. acs.org In contrast, on more reactive surfaces like copper (Cu(110) and Cu3N/Cu(110)), DFT analysis shows that the carboxylic groups undergo deprotonation. acs.org The resulting oxygen atoms form strong chemical bonds with the copper substrate atoms, which in turn dictates a perpendicular orientation of the ferrocene cyclopentadienyl (B1206354) rings relative to the surface. acs.org DFT and time-dependent DFT (TDDFT) calculations have also been used to provide a complete chemical characterization of the molecule at the single-molecule level on a Cu(100) surface. nsf.gov

DFT simulations have been crucial in understanding the formation of complex supramolecular structures. When deposited on a Au(111) surface from a methanol (B129727) solution, 1,1'-ferrocenedicarboxylic acid is observed to form well-defined, chiral, six-molecule clusters. aip.org Electronic structure calculations helped to identify these metastable supramolecular structures and follow their evolution under mild annealing. researchgate.net These calculations support experimental evidence suggesting that these hexamers can exist as metastable species in solution before deposition. researchgate.net

The deprotonation of the carboxylic acid groups is a key effect simulated by DFT. On reactive surfaces like copper, calculations confirm the loss of protons from the -COOH groups, leading to a strong carboxylate-surface bond. acs.orgnsf.gov This deprotonation is a critical factor in determining the final assembled structure, shifting the balance from intermolecular hydrogen bonding to molecule-substrate chemical bonding. acs.org DFT calculations also suggest that in certain cocrystals, a tautomeric salt-like structure with deprotonated acid and protonated co-former is the most stable model. researchgate.net

First-principles DFT calculations are essential for predicting the electronic structure and charge transport properties of 1,1'-ferrocenedicarboxylic acid, particularly in molecular junction setups. nih.govresearchgate.net The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been calculated. whiterose.ac.uk These calculations typically show that the HOMO is centered on the iron atom with d-orbital character, while the LUMO is primarily located on the ligands. whiterose.ac.uk

When the molecule is sandwiched between electrodes, such as Al(111), DFT calculations of the transmission spectra and current-voltage (I-V) characteristics reveal how electronic structure governs transport. nih.govresearchgate.net The I-V curves are found to be asymmetric and dependent on the specific anchoring geometry of the molecule to the electrodes. nih.govresearchgate.net Furthermore, DFT can model the effect of a gate potential, which can tune the molecular conductance and even induce spin-polarized currents. nih.govresearchgate.net These theoretical studies are vital for designing and understanding potential applications in molecular electronics and spintronics. nih.gov

Molecular Dynamics Simulations and Force Field Development

While DFT is powerful, it can be computationally expensive for large systems or long-timescale simulations. For these scenarios, molecular dynamics (MD) simulations based on classical force fields are employed. A significant challenge has been the lack of accurate force field parameters for organometallic compounds like ferrocene within standard simulation packages. nih.govuni-muenchen.de

To address this, researchers have developed and validated a molecular mechanics force field for ferrocene-bearing peptides. nih.govosti.gov This was achieved by generating optimized intramolecular force-field parameters from quantum chemical calculations and deriving partial charges by fitting them to quantum-chemically computed electrostatic potentials. nih.govresearchgate.net The resulting force field was rigorously tested against experimental X-ray crystal structures of dipeptide derivatives of 1,1'-ferrocenedicarboxylic acid. nih.govosti.gov The MD simulations accurately reproduced the molecular geometries, including key intramolecular hydrogen-bonding patterns, which remained stable over simulations lasting up to 0.1 microseconds. nih.gov The simulations also successfully replicated crystal packing properties. nih.govosti.gov This work extends the applicability of widely used simulation packages like CHARMM to the field of peptide-bioorganometallic chemistry. nih.govuni-muenchen.de

Nonequilibrium Green's Function Approach for Quantum Transport Phenomena

To accurately model quantum transport through a single-molecule junction, the combination of DFT with the Nonequilibrium Green's Function (NEGF) formalism is the state-of-the-art theoretical method. nih.govprace-ri.eu This approach has been successfully applied to study the electron transport properties of 1,1'-ferrocenedicarboxylic acid sandwiched between electrodes. nih.govresearchgate.netnih.gov

The NEGF-DFT method allows for the calculation of the transmission spectrum, which describes the probability of an electron with a given energy traversing the molecular junction. nih.gov From this, the current-voltage characteristics can be computed. nih.govresearchgate.net Studies on 1,1'-ferrocenedicarboxylic acid linked to Al(111) electrodes have used this method to show how transport is affected by the molecule's anchoring structure. nih.govresearchgate.net The NEGF-DFT framework is also capable of investigating more complex phenomena, such as the emergence of spin-polarized currents under a gate voltage, highlighting its importance for exploring the potential of ferrocene-based molecules in spintronic devices. nih.govresearchgate.netmdpi.com

Computational Analysis of Magnetic Interactions in Clusters

The computational analysis of magnetic interactions in molecular clusters containing 1,1'-ferrocenedicarboxylic acid is an area of growing interest, driven by the potential to design novel molecule-based magnets. Theoretical chemistry provides the tools to predict and understand the nature and strength of magnetic coupling between metal centers, which is fundamental for materials science applications. ub.edu

The primary theoretical framework for describing these interactions is the Heisenberg-Dirac-van Vleck (HDVV) Hamiltonian. ub.edu For a system with multiple magnetic centers, this model simplifies the complex electron-electron interactions into a set of magnetic exchange coupling constants (J) between pairs of spins. A positive J value indicates a ferromagnetic interaction (parallel spin alignment), while a negative value signifies an antiferromagnetic interaction (antiparallel spin alignment). ub.edu

Density Functional Theory (DFT) has become the most widely used computational method for estimating these J values. aps.org The "broken-symmetry" (BS) approach within DFT is commonly employed. In this method, the energies of different spin states, including a high-spin state and one or more low-spin, broken-symmetry states, are calculated. The energy differences between these states are then mapped onto the HDVV Hamiltonian to extract the J values. aps.org The choice of the exchange-correlation functional within DFT calculations is critical, as it can significantly influence the calculated energies and, consequently, the magnetic coupling constants. ub.educhemrxiv.org

While extensive computational studies exist for various magnetic molecules, including transition metal complexes and organic radicals, specific DFT calculations detailing the magnetic exchange coupling in simple, non-polymeric clusters of 1,1'-ferrocenedicarboxylate are not extensively reported in the literature. ub.edursc.org However, studies on related systems provide a blueprint for how such analyses would be conducted. For instance, research on polynuclear transition metal complexes demonstrates the decomposition of the total magnetic coupling into distinct physical contributions, such as direct exchange, kinetic exchange, and spin polarization, offering deeper insight into the coupling mechanism. rsc.org Low-temperature scanning tunneling microscopy has revealed that 1,1'-ferrocenedicarboxylic acid can form well-defined six-molecule clusters on gold surfaces, suggesting that intermolecular interactions are significant and could mediate magnetic coupling in condensed phases. aip.org Future computational work will likely focus on modeling these and other multinuclear assemblies to elucidate the electronic and structural factors that govern their magnetic behavior.

Table 1: Theoretical Methods for Analyzing Magnetic Interactions

Theoretical Concept Computational Method Key Output Relevance
Heisenberg-Dirac-van Vleck (HDVV) Hamiltonian N/A (Model) Magnetic Exchange Coupling Constant (J) Describes the energy and nature (ferromagnetic/antiferromagnetic) of spin-spin interactions. ub.edu
Density Functional Theory (DFT) Broken-Symmetry (BS) Calculations Energies of different spin states A widely used quantum chemical method to calculate the electronic structure and energies needed to determine J values. aps.org

Theoretical Insights into Electrocatalytic Reaction Mechanisms

Theoretical and computational studies have been instrumental in elucidating the electrocatalytic behavior of 1,1'-ferrocenedicarboxylic acid and its derivatives. These investigations provide a molecular-level understanding of reaction pathways, transition states, and the role of the catalyst in complex electrochemical processes.

A notable example is the study of the electrocatalytic (EC') mechanism, where the oxidized form of the catalyst reacts with a substrate, regenerating the catalyst's reduced form. A detailed mechanistic investigation of the EC' reaction between 1,1'-ferrocenedicarboxylic acid and L-cysteine was performed using cyclic voltammetry (CV) and square wave voltammetry (SWV). researchgate.net The study observed a characteristic "split wave" in the voltammograms under conditions of a high chemical rate constant and low substrate concentration. researchgate.net This phenomenon provides experimental evidence that informs theoretical models of the coupled electrochemical and chemical reaction steps. researchgate.net

Table 2: Reported Overpotentials for FcDA-Based MOF Electrocatalysts in OER

Catalyst Condition Theoretical Overpotential (V) Experimental Overpotential (mV @ 10 mA cm⁻²) Source(s)
NiFc-MOF Alkaline 0.52 233 acs.orgnih.gov
CoFc-MOF Alkaline - 190 acs.org

Spectroscopic and Diffraction Characterization Methodologies

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction is an indispensable tool for determining the three-dimensional structure of crystalline materials. By analyzing the pattern of scattered X-rays, researchers can deduce the precise arrangement of atoms in both single crystals and bulk powders.

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of molecular structure and intermolecular interactions, such as hydrogen bonding. The crystal structure of the triclinic modification of 1,1'-ferrocenedicarboxylic acid has been extensively studied using both X-ray and neutron diffraction at temperatures of 298 K and 78 K, respectively.

These investigations revealed that the fundamental structural unit is a hydrogen-bonded dimer, where two molecules are linked by their carboxylic acid groups. nist.gov Each unit cell contains two crystallographically independent dimers, with each dimer related internally by a center of inversion. nist.gov The cyclopentadienyl (B1206354) (Cp) rings adopt a nearly eclipsed conformation. nist.gov A notable feature is the significant displacement of the carbon and hydrogen atoms of the Cp rings out of the ring plane and towards the central iron atom, with a mean displacement of 0.030 Å. nist.govacs.org This detailed structural information is crucial for understanding the compound's solid-state behavior and its use as a building block in supramolecular chemistry. researchgate.net The primary distinction between the triclinic and a separate monoclinic modification lies in the arrangement of the acidic protons within the hydrogen bonds; they are ordered in the triclinic form. acs.org

Table 1: Crystallographic Data for 1,1'-Ferrocenedicarboxylic Acid (Triclinic Modification) at 78 K nist.gov
ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)7.424(2)
b (Å)7.809(2)
c (Å)18.118(4)
α (°)98.79(2)
β (°)91.07(2)
γ (°)97.21(3)
Z (molecules/unit cell)4

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of bulk materials, identify phases, and determine structural properties of microcrystalline samples. While detailed PXRD patterns for pure 1,1'-ferrocenedicarboxylic acid are not extensively published, the technique is critical for analyzing materials synthesized from it. Ferrocene (B1249389) derivatives are generally well-suited for PXRD analysis due to their crystalline nature, which yields distinct and identifiable patterns.

A significant application is in the characterization of metal-organic frameworks (MOFs) where 1,1'-ferrocenedicarboxylic acid acts as an organic linker. For instance, the crystal structure of a porous aluminum-based MOF, Al-MIL-53-FcDC, was successfully determined from PXRD data. This analysis confirmed that the ferrocene moiety remains intact within the framework and established the material's MIL-53 architecture, which is crucial for its porosity and potential applications in gas storage.

Scanning Probe Microscopy (SPM) for Surface Studies

Scanning probe microscopy (SPM) techniques are vital for visualizing and manipulating matter at the nanoscale. They provide real-space images of surfaces, enabling the direct observation of molecular self-assembly and surface-induced chemical changes.

Scanning tunneling microscopy (STM) is a powerful tool for studying the two-dimensional arrangement of molecules on conductive substrates. Low-temperature STM studies of 1,1'-ferrocenedicarboxylic acid on a Au(111) surface have revealed complex self-assembly behavior. chemeo.com

Instead of forming simple linear rows of hydrogen-bonded dimers, which is common for carboxylic acids, the molecules predominantly organize into well-defined, chiral clusters containing six molecules. chemeo.com These hexamers are identified as the most stable surface structures. The formation of these complex clusters is thought to originate from molecular aggregates that are initially formed in the solution phase before deposition onto the surface. chemeo.com This behavior highlights the intricate interplay of intermolecular hydrogen bonding and surface interactions that govern the self-assembly process.

Non-contact atomic force microscopy (ncAFM) provides sub-molecular resolution imaging and can elucidate the precise adsorption geometry and chemical stability of molecules on different surfaces. udel.edu Studies combining ncAFM and STM have shown that the interaction of 1,1'-ferrocenedicarboxylic acid with a substrate is highly dependent on the substrate's chemical activity. udel.edu

On relatively inert, noble metal surfaces like gold (Au) and silver (Ag), the molecules exhibit weak interactions (physisorption), leading to the formation of complex self-assembled patterns driven by intermolecular forces. udel.edu In contrast, on a more reactive Cu(110) surface, the carboxylic acid groups undergo dehydrogenation. This chemical transformation results in the formation of strong chemical bonds between the carboxylate oxygen atoms and the substrate's copper atoms. This strong chemisorption dictates the orientation of the molecules, forcing the ferrocene cyclopentadienyl rings to align perpendicularly to the surface. udel.edu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrations of molecular bonds. Since different functional groups absorb infrared radiation at characteristic frequencies, an IR spectrum provides a molecular fingerprint that is useful for structural confirmation and quantitative analysis.

O-H Stretching: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretching: Absorptions just above 3000 cm⁻¹ (typically ~3100 cm⁻¹) are expected for the C-H bonds of the cyclopentadienyl rings.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group stretch should appear in the range of 1720-1680 cm⁻¹, typical for a carboxylic acid dimer.

C-O Stretching and O-H Bending: Bands associated with C-O stretching and in-plane O-H bending are expected in the 1440-1200 cm⁻¹ region.

The utility of IR spectroscopy for this compound has been demonstrated in a method developed for the quantitative determination of 1,1'-ferrocenedicarboxylic acid in the presence of its monocarboxylic acid counterpart, highlighting the technique's analytical capability. acs.org

Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within 1,1'-ferrocenedicarboxylic acid. The spectrum is typically characterized by high-energy absorptions in the UV region and a lower-energy, less intense band in the visible region, which is responsible for the compound's yellow-orange color.

The UV-Vis spectrum of 1,1'-ferrocenedicarboxylic acid dissolved in a suitable solvent exhibits distinct absorption bands. Research shows electronic transitions located at approximately 315 nm and 459 nm. rsc.org These are comparable to the transitions in pure ferrocene, which occur at 325 nm and 440 nm. rsc.org The band in the visible region (around 459 nm) is assigned to a d-d transition, specifically the spin-allowed ¹A₁g → ¹E₁g transition, centered on the iron atom. rsc.orgup.ac.za This transition is formally forbidden by the Laporte rule but becomes weakly allowed through vibronic coupling.

The more intense absorptions in the ultraviolet region (around 315 nm) are attributed to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. rsc.orgup.ac.za These involve the promotion of an electron from the cyclopentadienyl ligand orbitals to the metal d-orbitals, or vice versa. The presence of the electron-withdrawing carboxylic acid groups on the cyclopentadienyl rings influences the energy of these transitions compared to unsubstituted ferrocene. researchgate.net

Table 2: UV-Vis Absorption Data for 1,1'-Ferrocenedicarboxylic Acid

Wavelength (λmax) Assignment
~315 nm Ligand-to-Metal / Metal-to-Ligand Charge Transfer (LMCT/MLCT) rsc.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states and local coordination environment of the iron center in 1,1'-ferrocenedicarboxylic acid. By analyzing the Fe 2p and C 1s absorption edges, significant details about the effects of the carboxylic acid substituents on the electronic structure can be elucidated. acs.org

Studies on substituted ferrocenes, including 1,1'-ferrocenedicarboxylic acid (Fe(Cp-COOH)₂), have shown that the electron-withdrawing nature of the -COOH groups has a discernible effect on the NEXAFS spectra. acs.org The Fe 2p NEXAFS spectrum is sensitive to the oxidation state and ligand field of the iron atom. The C 1s NEXAFS spectrum provides information about the unoccupied π* orbitals of the cyclopentadienyl rings and the carboxylic acid groups. The presence of the electron-withdrawing substituents modifies the energy levels of the molecular orbitals, which is reflected in shifts and changes in the intensity of the spectral features compared to unsubstituted ferrocene. These effects are directly related to the modification of the ligand-to-metal charge distribution and the presence of π* conjugation between the cyclopentadienyl ligand and the unsaturated carboxylic acid substituent. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the structural characterization of 1,1'-ferrocenedicarboxylic acid in both solution and the solid state. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In solution-state ¹H NMR, the protons on the substituted cyclopentadienyl rings of 1,1'-ferrocenedicarboxylic acid typically appear as two distinct multiplets or pseudo-triplets in the region of δ 4.5-5.0 ppm. Due to the symmetry of the 1,1'-disubstituted rings, the four protons on each ring are chemically non-equivalent, often appearing as two signals, each integrating to two protons (an AA'BB' system). The exact chemical shifts can vary depending on the deuterated solvent used.

The ¹³C NMR spectrum provides further structural confirmation. The signal for the carboxylic acid carbon (C=O) is found significantly downfield, typically in the range of δ 170-175 ppm. The carbon atom of the cyclopentadienyl ring attached to the carboxylic acid group (ipso-carbon) appears as a singlet around δ 73 ppm. The other four carbons of the cyclopentadienyl ring give rise to signals in the δ 70-73 ppm region. acs.org

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, can provide information about the compound in its solid form. nih.govrsc.org This is useful for studying polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups in the crystal lattice. The chemical shifts in the solid state may differ slightly from those in solution due to packing effects and the absence of solvent interactions.

Table 3: Typical NMR Chemical Shifts (δ, ppm) for 1,1'-Ferrocenedicarboxylic Acid

Nucleus Assignment Typical Chemical Shift (ppm)
¹H Cyclopentadienyl Protons (Cp-H) 4.5 - 5.0
¹³C Carbonyl Carbon (-C OOH) 170 - 175
¹³C Ipso-Carbon (Cp-C -COOH) ~73

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing species in solution, including organometallic compounds like 1,1'-ferrocenedicarboxylic acid and their non-covalent assemblies.

ESI-MS analysis has revealed that 1,1'-ferrocenedicarboxylic acid has a propensity for self-assembly in solution. nih.govacs.org In solvents such as methanol (B129727) and acetonitrile, the ESI mass spectra show the formation of a cyclic tetramer. nih.govacs.org This supramolecular assembly is held together by hydrogen bonds between the carboxylic acid groups of four individual molecules.

Furthermore, these studies have demonstrated that the cyclic tetramer can act as a host for cations. The tetramer was found to complex more strongly with sodium ions (Na⁺) than with other alkali metal ions. nih.govacs.org This selective binding is supported by molecular orbital calculations, which suggest the tetramer forms a pseudo-crown ether structure with an internal diameter that is highly compatible with the size of a sodium ion. nih.gov The detection of the [Tetramer+Na]⁺ complex in the mass spectrum provides direct evidence of this host-guest interaction in the solution phase.

Table 4: Compound Names Mentioned in the Article

Compound Name
1,1'-Ferrocenedicarboxylic acid
Ferrocene

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 1,1'-Ferrocenedicarboxylic acid, XPS provides valuable insights into the chemical environments of the iron, carbon, and oxygen atoms.

The analysis of the high-resolution XPS spectra would reveal characteristic binding energies for the core electrons of each element. The Fe 2p spectrum is of particular interest in ferrocene derivatives. It typically shows two main peaks, Fe 2p3/2 and Fe 2p1/2, due to spin-orbit coupling. For ferrocene and its derivatives, the Fe 2p3/2 peak is generally observed in the range of 708-711 eV. The exact binding energy can provide information about the oxidation state of the iron center. In 1,1'-Ferrocenedicarboxylic acid, the iron is in the +2 oxidation state (Fe(II)).

The C 1s spectrum of 1,1'-Ferrocenedicarboxylic acid is expected to be complex, with multiple peaks corresponding to the different carbon environments. The carbon atoms in the cyclopentadienyl (Cp) rings will have a characteristic binding energy, typically around 284-285 eV. The carbon atoms of the carboxylic acid groups (-COOH) will appear at a higher binding energy, generally in the range of 288-289 eV, due to the electron-withdrawing effect of the oxygen atoms.

The O 1s spectrum will show a peak corresponding to the oxygen atoms in the carboxylic acid groups. This peak is typically observed in the range of 531-533 eV. Deconvolution of this peak could distinguish between the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH).

Expected Core Level Binding Energies for 1,1'-Ferrocenedicarboxylic Acid
Core LevelFunctional GroupExpected Binding Energy (eV)
Fe 2p3/2Ferrocenyl~708 - 711
C 1sCyclopentadienyl (Cp)~284 - 285
C 1sCarboxylic Acid (-COOH)~288 - 289
O 1sCarboxylic Acid (-COOH)~531 - 533

Mössbauer Spectroscopy for Iron Oxidation States and Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron atoms. The key parameters obtained from a 57Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift is a measure of the electron density at the nucleus and is sensitive to the oxidation state and covalency of the iron atom. For high-spin Fe(II) compounds, the isomer shift typically falls in the range of 0.6 to 1.7 mm/s relative to iron metal at room temperature. nih.gov

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the iron nucleus. In ferrocene and its derivatives, the iron atom is in a highly symmetric environment, but distortions from this symmetry, such as those caused by substituents on the cyclopentadienyl rings, can lead to a non-zero quadrupole splitting.

For 1,1'-ferrocenedicarboxylic acid incorporated into an aluminum-based metal-organic framework (Al-MIL-53-FcDC), the Mössbauer spectrum shows a characteristic doublet with an isomer shift (δ) of 0.34 mm s⁻¹ and a quadrupole splitting (ΔEQ) of 2.39 mm s⁻¹. These values are indicative of the persistence of the ferrocene moiety with the iron in the Fe(II) oxidation state within the framework.

Mössbauer Parameters for 1,1'-Ferrocenedicarboxylic Acid Derivative
CompoundIsomer Shift (δ) (mm s⁻¹)Quadrupole Splitting (ΔEQ) (mm s⁻¹)
Al-MIL-53-FcDC0.342.39

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly useful for studying chiral molecules. 1,1'-Ferrocenedicarboxylic acid is an achiral molecule and, therefore, does not exhibit a CD spectrum in its native state.

However, CD spectroscopy can still be a valuable tool for studying the conformational properties of 1,1'-ferrocenedicarboxylic acid through a phenomenon known as induced circular dichroism (ICD). ICD can be observed when an achiral molecule, such as 1,1'-ferrocenedicarboxylic acid, is placed in a chiral environment. This chiral environment can be a chiral solvent, or the achiral molecule can form a complex with a chiral host molecule, such as a cyclodextrin.

In such a chiral environment, the electronic transitions of the achiral 1,1'-ferrocenedicarboxylic acid can become optically active, resulting in a measurable CD signal. The sign and intensity of the induced CD spectrum can provide information about the conformation adopted by the 1,1'-ferrocenedicarboxylic acid molecule within the chiral host and the nature of the non-covalent interactions between the host and guest molecules. For instance, the ferrocene moiety has a characteristic d-d transition in the visible region of the spectrum, which is often sensitive to the conformational changes and the surrounding chemical environment. The appearance of an ICD signal in this region upon complexation with a chiral host would indicate a specific, non-random orientation of the 1,1'-ferrocenedicarboxylic acid within the chiral cavity.

While there are no specific reports on the induced circular dichroism of 1,1'-ferrocenedicarboxylic acid itself, the study of chiral ferrocene derivatives by CD spectroscopy is well-established. nih.gov These studies demonstrate the sensitivity of the ferrocene chromophore to its chiral surroundings, suggesting that ICD would be a powerful method for investigating the supramolecular chemistry and conformational dynamics of 1,1'-ferrocenedicarboxylic acid in chiral systems.

Advanced Materials and Research Applications

Catalysis and Electrocatalysis Research

The ferrocene (B1249389) moiety within 1,1'-ferrocenedicarboxylic acid serves as an excellent scaffold for developing advanced catalytic systems. Its derivatives are explored in both electrocatalysis for energy conversion and in asymmetric catalysis for producing chiral molecules.

1,1'-Ferrocenedicarboxylic acid has emerged as a critical linker molecule in the synthesis of metal-organic frameworks (MOFs) for electrocatalytic applications, particularly for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen fuel production. chemrxiv.orgchemrxiv.org Researchers have successfully used it to construct robust OER electrocatalysts.

A notable example involves a MOF synthesized with cobalt nodes and 1,1'-ferrocenedicarboxylic acid linkers (CoFc-MOF). chemrxiv.orgchemrxiv.orgacs.org Studies revealed that this CoFc-MOF acts as a pre-catalyst. chemrxiv.orgacs.org Under operating conditions in an alkaline electrolyte, it undergoes a structural transformation to form a highly active metal oxyhydroxide phase. chemrxiv.orgacs.org When supported on nickel foam, this MOF-derived catalyst demonstrates high OER activity, achieving a current density of 10 mA cm⁻² at a low overpotential of approximately 190 mV. chemrxiv.orgchemrxiv.orgacs.org

Table 1: OER Performance of Electrocatalysts Derived from 1,1'-Ferrocenedicarboxylic Acid

CatalystSupportOverpotential @ 10 mA cm⁻²Overpotential @ 100 mA cm⁻²Key Finding
CoFc-MOF Nickel Foam~190 mV chemrxiv.orgacs.orgNot SpecifiedActs as a pre-catalyst, restructuring into a metal oxyhydroxide. chemrxiv.orgacs.org
NiFc-MOF Nickel Foam195 mV nih.govhku.hk241 mV nih.govhku.hkFerrocene units serve as efficient electron transfer intermediates. nih.govhku.hk

1,1'-Ferrocenedicarboxylic acid is a key starting material for the synthesis of chiral ferrocenyl ligands used in asymmetric catalysis. chemicalbook.comsigmaaldrich.com The ferrocene scaffold offers distinct advantages, including planar chirality, rigid structure, and ease of derivatization, which are highly desirable for creating effective asymmetric catalysts. nih.govresearchgate.net

The synthesis of these ligands often begins with the conversion of 1,1'-ferrocenedicarboxylic acid into derivatives like amides or esters, which can then be further modified. wikipedia.orgjst.go.jp These substituents act as strong ortho-directing groups, enabling highly regioselective lithiation to introduce planar chirality with high diastereomeric excess. jst.go.jp The resulting planar chiral ferrocene-based ligands, such as amido-phosphine ligands, have been successfully used as catalysts in reactions like asymmetric allylic alkylation. chemicalbook.comsigmaaldrich.com The unique and tunable electronic properties of these ferrocenyl ligands are instrumental in controlling the regioselectivity and enantioselectivity of catalytic reactions. nih.gov

Sensor Design and Fundamental Sensing Mechanisms

The distinct electrochemical properties of the ferrocene/ferrocenium (B1229745) redox couple are central to the use of 1,1'-ferrocenedicarboxylic acid in sensor technology. Its derivatives are widely incorporated into electrochemical sensors and biosensors.

The fundamental principle behind using ferrocene-based compounds in electrochemical sensing lies in their stable and reversible redox behavior. acs.orgresearchgate.net The ferrocene unit can be easily oxidized to the ferrocenium ion and then reduced back, a process that generates a clear and measurable electrochemical signal. This redox activity can be influenced by the molecule's local environment.

When a ferrocene derivative, such as one synthesized from 1,1'-ferrocenedicarboxylic acid, binds to a target analyte (e.g., DNA, proteins, or small molecules), changes in the electrochemical signal can occur. sfu.ca These changes—such as a shift in the redox potential or a change in the current intensity—can be precisely measured using techniques like cyclic voltammetry. researchgate.netsfu.ca This response is then correlated to the concentration of the analyte, forming the basis of the sensing mechanism. sfu.ca The locally increased density of ferrocene sites in some sensor designs can also be leveraged to create redox switches. acs.org

The dicarboxylic acid functionality of 1,1'-ferrocenedicarboxylic acid provides two reactive sites, making it an ideal platform for designing sophisticated sensors. A common strategy involves converting the carboxylic acid groups into amides or esters to link the ferrocene core to other functional molecules. wikipedia.orgbham.ac.uk

Key design strategies include:

Immobilization on Electrodes: Ferrocene derivatives are often covalently attached to electrode surfaces to create modified electrodes. researchgate.net This requires careful control of surface chemistry to ensure stable and reproducible sensor performance. researchgate.net

Integration with Biomolecules: For biosensing, 1,1'-ferrocenedicarboxylic acid can be used to create ferrocene-peptide dimers or ferrocene-tethered oligonucleotides. sfu.cabham.ac.uk In these designs, the ferrocene acts as a redox reporter, signaling the binding event between the peptide or DNA strand and its target. sfu.cabham.ac.uk

Formation of Nanocomposites: Ferrocene-functionalized materials can be integrated into nanocomposites. For instance, novel nanoluminophores composed of 1,1'-ferrocenedicarboxylic acid and porphyrin have been developed for electrochemiluminescence sensing. researchgate.net Another approach involves incorporating the acid into 3D carbon materials for the electrochemical sensing of neurotransmitters like dopamine. colab.ws

Polymeric Materials and Composites Research

1,1'-Ferrocenedicarboxylic acid is a valuable monomer for synthesizing organometallic polymers and composites with unique properties. The incorporation of the ferrocene unit into a polymer backbone can impart redox activity, thermal stability, and enhanced char-forming capabilities in fire-retardant applications.

Research in this area includes the synthesis of organometallic aromatic polyesters and organotin polyesters using 1,1'-ferrocenedicarboxylic acid as a key reactant. chemicalbook.comsigmaaldrich.comproceedings.com A notable application is in the development of fire-retardant materials. A novel oligomer containing both ferrocene and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) groups was synthesized starting from 1,1'-ferrocenedicarboxylic acid. uclan.ac.ukcnrs.fr When this oligomer was incorporated into an epoxy resin, it acted as an effective flame retardant, attributed to the catalytic charring ability of the ferrocene component. cnrs.fr Additionally, 1,1'-ferrocenedicarboxylic acid has been used with poly(ionic liquid)s to prepare films that can be used as precursors for heteroatom-doped porous carbon materials for battery and catalytic applications. diva-portal.org

Synthesis and Characterization of Ferrocene-Based Polyesters and Polyamides

1,1'-Ferrocenedicarboxylic acid is a key monomer in the synthesis of ferrocene-containing polyesters and polyamides. These organometallic polymers exhibit a unique combination of properties derived from both the inorganic ferrocene unit and the organic polymer backbone. mdpi.com

The synthesis of these polymers typically involves the conversion of 1,1'-ferrocenedicarboxylic acid to its more reactive diacid chloride, 1,1'-ferrocenedicarbonyl chloride. mdpi.comtandfonline.comsci-hub.se This is often achieved by reacting the dicarboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. tandfonline.com The resulting diacid chloride is then reacted with various diols or diamines through polycondensation reactions to yield the corresponding polyesters or polyamides. mdpi.comtandfonline.comresearchgate.net

Low-temperature solution polycondensation is a commonly employed method to avoid undesirable side reactions that can occur at higher temperatures with organometallic compounds. mdpi.comsci-hub.se The choice of solvent and the use of a proton acceptor, such as triethylamine (B128534) (TEA), are crucial for achieving high molecular weight polymers. tandfonline.com

Key Research Findings:

Solubility and Processability: A significant challenge with many aromatic polyamides is their limited solubility, which hinders their processability. mdpi.com Incorporating the flexible ferrocene unit into the polymer backbone has been shown to improve solubility in common organic solvents. mdpi.comqau.edu.pk For instance, ferrocene-based terpolyamides have demonstrated good solubility, whereas their purely organic counterparts were only soluble in strong acids like sulfuric acid. mdpi.com

Structural Characterization: The structures of these polymers are typically confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comtandfonline.com Wide-angle X-ray diffraction (WAXRD) studies often indicate that these ferrocene-based polymers are largely amorphous. mdpi.comresearchgate.netqau.edu.pk

Table 1: Comparison of Properties of Ferrocene-Based and Aromatic Polyamides

Property Ferrocene-Based Terpolyamides Organic Analog Terpolyamides
Solubility Soluble in common organic solvents Soluble only in sulfuric acid
Appearance Dark brown solids Off-white solids
Structure Amorphous Amorphous
Water Absorption Low to no water absorption -
Flame Retardancy (LOI) High -

Data sourced from MDPI mdpi.com

Development of Hyperbranched Polymers Incorporating Ferrocenyl Units

The incorporation of ferrocenyl units, derived from 1,1'-ferrocenedicarboxylic acid, into hyperbranched polymer architectures has opened up new avenues for creating functional materials with controlled morphologies. rsc.org These highly branched, three-dimensional macromolecules offer unique properties such as low viscosity, high solubility, and a large number of terminal functional groups.

A strategic approach to synthesizing ferrocene-based hyperbranched polymers involves direct coupling reactions. rsc.org This method allows for the control of the polymer's shape, leading to the formation of spherical nanostructures. rsc.org An alternative method utilizes a templating approach to create hollow polyhedral structures. rsc.org

Key Research Findings:

Morphology Control: Researchers have successfully demonstrated the ability to control the morphology of ferrocene-based hyperbranched polymers, producing both solid spheres and hollow polyhedra. rsc.org

Electroactive Properties: The inherent redox activity of the ferrocene unit imparts electroactive properties to the hyperbranched polymers, making them suitable for applications in electrochemical devices. rsc.org

Hybrid Organic-Inorganic Polymer Systems (e.g., PDMS-containing Block Copolymers)

To further enhance the processability and introduce new functionalities, researchers have developed hybrid organic-inorganic polymer systems by incorporating flexible segments like polydimethylsiloxane (B3030410) (PDMS) into ferrocene-based polymer backbones. mdpi.com This is achieved by synthesizing block copolymers where one block consists of a ferrocene-containing polyamide or polyester, and the other block is amino-terminated PDMS. mdpi.com

The synthesis of these block copolymers also utilizes low-temperature solution polycondensation. mdpi.com The incorporation of the PDMS block significantly impacts the physical and surface properties of the resulting material.

Key Research Findings:

Enhanced Solubility and Processability: The inclusion of the flexible PDMS segment further improves the solubility of the polymers in common organic solvents, making them more easily processable. mdpi.com

Modified Surface Morphology: Scanning electron microscopy (SEM) analysis has revealed that the surface morphology of the block copolymers is modified by the presence of the PDMS block. mdpi.com

Thermal Stability and Flame Retardancy: These hybrid polymers exhibit good thermal stability and excellent flame-retardant properties, as indicated by high limiting oxygen index (LOI) values. mdpi.com

Low Water Absorption: The hydrophobic nature of the PDMS block contributes to low to no water absorption in these materials. mdpi.com

Table 2: Spectroscopic Data for a Representative PDMS-Containing Ferrocene-Based Block Copolymer

Proton Type Chemical Shift (ppm)
Si-CH₃ 0.04 (singlet)
CH₂ 1.16 - 2.96
Terminal NH 3.5 - 4.0
Aromatic protons 6.3 - 7.8
Fe-Cp ring protons 4.45 - 5.03

Data sourced from MDPI mdpi.com

Fabrication of Magnetic/Dielectric Composites from MOF Precursors

1,1'-Ferrocenedicarboxylic acid serves as a versatile organic linker for the construction of metal-organic frameworks (MOFs). These crystalline materials, with their high porosity and tunable properties, are excellent precursors for the fabrication of functional composites.

One area of interest is the development of magnetic/dielectric composites. By using a ferrocene-based MOF as a precursor, it is possible to create materials that combine the magnetic properties of iron oxides (formed upon thermal decomposition of the ferrocene moiety) with the dielectric properties of the surrounding matrix.

For instance, a porous aluminum-based MOF with a MIL-53 architecture, designated Al-MIL-53-FcDC, has been synthesized using 1,1'-ferrocenedicarboxylic acid as the linker. rsc.org This MOF exhibits permanent porosity and accessible redox activity from the ferrocene units. rsc.org Such materials can be precursors for composites with interesting magnetic and dielectric characteristics.

Energy Storage Research (e.g., Anode Materials for Lithium-ion Batteries)

The redox activity of the iron center in ferrocene makes its derivatives, including polymers and composites derived from 1,1'-ferrocenedicarboxylic acid, promising candidates for electrode materials in energy storage devices, particularly lithium-ion batteries (LIBs).

Hyperbranched polymers containing ferrocenyl units have been investigated as anode materials for LIBs. rsc.org The three-dimensional structure of these polymers can provide a high surface area and stable framework for lithium-ion intercalation and deintercalation.

Key Research Findings:

High Specific Capacity: A spherical ferrocene-based hyperbranched polymer demonstrated a high reversible capacity of 755.2 mAh g⁻¹, which is significantly higher than the theoretical capacity of conventional graphite (B72142) anodes (372 mAh g⁻¹). rsc.org

Excellent Cycling Stability: These materials have shown stable charge-discharge performance for over 200 cycles. rsc.org

Superior Rate Capability: The unique architecture of the hyperbranched polymers also contributes to excellent rate capability, allowing for rapid charging and discharging. rsc.org

Metal-Dicarboxylate MOFs: Metal-organic frameworks synthesized from dicarboxylic acids, including potentially 1,1'-ferrocenedicarboxylic acid, are being explored as anode materials. scispace.comresearchgate.net The electrochemical performance of these materials can be significantly influenced by the electrode formulation process. scispace.comresearchgate.net

Future Research Directions and Emerging Paradigms

Advanced Rational Design and Predictive Synthesis of Ferrocene-Based Architectures

The progression from serendipitous discovery to deliberate design is a hallmark of modern chemistry. For 1,1'-ferrocenedicarboxylic acid and its derivatives, the future lies in the advanced rational design and predictive synthesis of complex architectures with predetermined properties and functions. This paradigm shift is heavily reliant on the integration of computational chemistry and machine learning methodologies.

Computational tools such as Density Functional Theory (DFT) and molecular docking are becoming increasingly crucial in understanding the electronic structure and potential interactions of ferrocene-containing molecules. sigmaaldrich.com These methods allow for the in-silico screening of potential derivatives and prediction of their reactivity, stability, and suitability for specific applications. For instance, DFT calculations can provide insights into the binding of ferrocene (B1249389) derivatives to biological targets or their interaction with other molecules in a supramolecular assembly. sigmaaldrich.com

Furthermore, the advent of machine learning is set to revolutionize the synthesis of ferrocene-based structures. wikipedia.org By analyzing vast datasets of known reactions and molecular properties, machine learning algorithms can identify patterns and predict the outcomes of novel synthetic routes. wikipedia.org This approach can significantly accelerate the discovery of new derivatives of 1,1'-ferrocenedicarboxylic acid with optimized characteristics for catalysis, medicine, or materials science. wikipedia.orgmdpi.com The rational design of molecules for specific functions is exemplified by the use of the ferrocene scaffold in Proteolysis Targeting Chimeras (PROTACs), where the ferrocene unit acts as a molecular hinge. caymanchem.com

Table 1: Computational and Predictive Methodologies in Ferrocene Chemistry
MethodologyApplication in Ferrocene ChemistryPotential Impact on 1,1'-Ferrocenedicarboxylic Acid Research
Density Functional Theory (DFT)Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. sigmaaldrich.comPredicting the reactivity of the carboxylic acid groups and the redox potential of the iron center.
Molecular DockingSimulating the interaction of ferrocene derivatives with biological macromolecules. sigmaaldrich.comDesigning targeted therapeutic agents based on the 1,1'-ferrocenedicarboxylic acid scaffold.
Machine LearningPredicting biological activity, optimizing reaction conditions, and discovering novel compounds. wikipedia.orgAccelerating the synthesis and screening of new functional materials derived from 1,1'-ferrocenedicarboxylic acid.

Exploration of Novel Supramolecular and Coordination Architectures with Tailored Functionalities

The bifunctional nature of 1,1'-ferrocenedicarboxylic acid makes it an exceptional candidate for the construction of intricate supramolecular and coordination architectures. Future research will undoubtedly focus on leveraging its unique geometry and electronic properties to create novel materials with precisely controlled structures and functions.

In the realm of supramolecular chemistry, the carboxylic acid groups of 1,1'-ferrocenedicarboxylic acid are adept at forming robust hydrogen bonds. This has been exploited to create one-, two-, and three-dimensional networks. nih.gov Future work will likely explore the self-assembly of 1,1'-ferrocenedicarboxylic acid with a wider range of organic and organometallic co-formers to generate complex, functional supramolecular systems. The hydrogen-bonding-directed self-assembly with polymers like poly(4-vinylpyridine) has already demonstrated the potential to create highly ordered materials with interesting magnetic properties. tcichemicals.com

As a dicarboxylic acid, 1,1'-ferrocenedicarboxylic acid is an ideal linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comworktribe.com The incorporation of the redox-active ferrocene unit into the framework of a MOF imparts electrochemical functionality, opening up applications in sensing, catalysis, and energy storage. worktribe.com A notable example is the synthesis of a porous aluminum-based MOF, Al-MIL-53-FcDC, which exhibits a stable and reversible redox behavior. researchgate.net The construction of such materials presents challenges due to the flexible and often unpredictable coordination modes of the ferrocene linker. wiley.com Future research will aim to gain greater control over the topology and functionality of these ferrocene-based MOFs, potentially leading to materials with tunable porosity, conductivity, and catalytic activity. worktribe.com

Table 2: Supramolecular and Coordination Architectures of 1,1'-Ferrocenedicarboxylic Acid
Architecture TypeKey InteractionsExamples and Potential Applications
Hydrogen-Bonded NetworksCarboxylic acid dimerization and hydrogen bonding with complementary functional groups. nih.govFormation of ordered structures with polymers for magnetic materials; crystal engineering. tcichemicals.com
Coordination PolymersCoordination of carboxylate groups to metal centers.Creation of 1D, 2D, and 3D frameworks with potential catalytic and magnetic properties. fishersci.com
Metal-Organic Frameworks (MOFs)Formation of porous, crystalline structures with metal nodes and 1,1'-ferrocenedicarboxylate linkers. researchgate.netRedox-active materials for sensors, catalysis, gas storage, and electrochemical applications. worktribe.comresearchgate.net

Integration of 1,1'-Ferrocenedicarboxylicacid into Multifunctional Materials and Devices

The inherent properties of 1,1'-ferrocenedicarboxylic acid, particularly its reversible redox behavior, make it a prime component for the development of multifunctional materials and advanced electronic devices. Future research will focus on the seamless integration of this molecule and its derivatives into practical applications.

The ferrocene/ferrocenium (B1229745) redox couple is a well-established electrochemical mediator. Derivatives of 1,1'-ferrocenedicarboxylic acid are being explored for their use in electrochemical sensors for a variety of analytes, including sugars, glycated hemoglobin, and various ions. mdpi.com The principle often involves the change in the redox potential of the ferrocene unit upon binding of the analyte to a recognition moiety attached to the ferrocene core. Future work will likely involve the development of more sophisticated and selective sensors by tailoring the substituents on the 1,1'-ferrocenedicarboxylic acid backbone.

In the field of energy storage, ferrocene-based materials are showing promise as electrode materials in batteries. caymanchem.com For instance, a mixed-valence MOF incorporating 1,1'-ferrocenedicarboxylate has been demonstrated as an efficient and stable cathode material for lithium-ion-based dual-ion batteries. caymanchem.com The ability of the ferrocene unit to undergo stable and reversible oxidation and reduction is key to its function in these devices. The development of redox-active polymers derived from 1,1'-ferrocenedicarboxylic acid is another promising avenue for creating high-capacity and long-lasting energy storage systems. digitellinc.com

Furthermore, the unique electronic structure of ferrocene derivatives suggests their potential in the field of nonlinear optics. nih.gov Materials with significant nonlinear optical properties are crucial for applications in telecommunications, optical computing, and photonics. Research into the nonlinear optical properties of materials incorporating 1,1'-ferrocenedicarboxylic acid is still an emerging area but holds considerable potential for the development of novel optical devices.

Interdisciplinary Research at the Interface of Organometallic Chemistry, Materials Science, and Nanotechnology

The most exciting future prospects for 1,1'-ferrocenedicarboxylic acid lie at the convergence of traditionally distinct scientific disciplines. The synergy between organometallic chemistry, materials science, and nanotechnology will be instrumental in unlocking the full potential of this versatile molecule.

Organometallic chemists will continue to devise novel synthetic routes to more complex and functionalized derivatives of 1,1'-ferrocenedicarboxylic acid. Materials scientists will then utilize these tailored building blocks to construct advanced materials with emergent properties. For example, the incorporation of 1,1'-ferrocenedicarboxylic acid into polymers can lead to new redox-active coatings and membranes for separation processes or smart materials that respond to electrical stimuli. wikipedia.org

The integration of 1,1'-ferrocenedicarboxylic acid into the realm of nanotechnology offers particularly intriguing possibilities. Self-assembled monolayers of ferrocene derivatives on conductive surfaces can be used to create nanoscale electronic components and highly sensitive biosensors. The functionalization of nanoparticles with 1,1'-ferrocenedicarboxylic acid can impart redox activity and allow for their targeted delivery in biomedical applications or their use as catalysts in nanoscale reactors. The study of the self-assembly of 1,1'-ferrocenedicarboxylic acid on surfaces like gold provides fundamental insights into the formation of ordered nanostructures.

This interdisciplinary approach will be essential for translating the fundamental chemical properties of 1,1'-ferrocenedicarboxylic acid into tangible technological advancements, from next-generation energy storage solutions to sophisticated diagnostic tools and advanced optical materials.

Q & A

Q. What are the standard methods for synthesizing 1,1'-ferrocenedicarboxylic acid, and how can purity be ensured?

The synthesis typically involves three steps: (1) preparation of sodium salts from cyclopentadienecarboxylic esters (e.g., methyl or ethyl), (2) hydrolysis to produce the dicarboxylic acid, and (3) purification via recrystallization. Purity is validated using melting point analysis (>300°C) and spectroscopic methods like FTIR to confirm carboxyl group presence .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1,1'-ferrocenedicarboxylic acid?

Key techniques include:

  • XRD : To analyze crystallinity and phase composition.
  • FTIR : For identifying carboxyl (-COOH) stretches (~1700 cm⁻¹).
  • HRMS : To confirm molecular weight (274.05 g/mol) and fragmentation patterns.
  • SEM/TEM : To assess morphological features in composite materials .

Q. What are the critical solubility parameters and solvent compatibility considerations for this compound in aqueous/organic systems?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., THF, DMF). For aqueous systems, THF co-solvent ratios (e.g., 1:4 THF:H₂O) are critical to maintain solubility during crystallization experiments .

Q. How should researchers handle safety concerns related to 1,1'-ferrocenedicarboxylic acid in laboratory settings?

Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Avoid inhalation and ensure proper ventilation. Store in sealed containers away from oxidizers. Safety protocols from SDS sheets recommend emergency washing (S26) and controlled disposal .

Advanced Research Questions

Q. How does solvent ratio optimization influence the morphology of calcium carbonate precipitates in FA-mediated crystallization processes?

Varying THF:H₂O ratios (e.g., 1:1 to 1:4) alters nucleation kinetics. Higher THF ratios produce smaller, spherical vaterite crystals, while lower ratios favor calcite rhombohedra. Monitor using SEM and XRD to correlate solvent composition with polymorph distribution .

Q. What electrochemical strategies enhance the catalytic efficiency of FA in hydrazine oxidation systems?

Cyclic voltammetry (CV) at glassy carbon electrodes reveals FA’s redox activity. Optimize pH (6–8) and scan rates (50–100 mV/s) to maximize current response. Chronoamperometry at +0.4 V (vs. Ag/AgCl) improves sensitivity for hydrazine detection .

Q. What mechanistic insights explain FA’s role in Fenton-like reactions for advanced oxidation processes?

The ferrocene core facilitates Fe²⁺/Fe³⁺ cycling, generating hydroxyl radicals (•OH) under acidic conditions. Use EPR with DMPO spin traps to confirm radical formation. Control experiments with radical scavengers (e.g., methanol) validate the mechanism .

Q. How can FA-derived polyamides be structurally engineered to tune thermal stability and polymer properties?

Convert FA to its acid chloride derivative (FcDC) for polycondensation with diamines. Introduce aromatic segments (e.g., azobenzene) via trans-azobenzene-4,4'-dicarbonyl chloride (TADC) to enhance thermal stability (>300°C). Characterize using TGA and DSC .

Q. What experimental approaches resolve discrepancies in reported physicochemical data (e.g., molecular weight variations)?

Discrepancies (e.g., molecular weight 274.05 vs. 284.13 g/mol in older reports) are resolved via high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, Fe). Cross-validate with X-ray crystallography for definitive structural confirmation .

Q. How does molecular symmetry influence FA’s coordination chemistry in supramolecular assembly systems?

The 1,1'-dicarboxylate symmetry allows chelation with transition metals (e.g., Fe²⁺, Cu²⁺), forming stable coordination polymers. Study using single-crystal XRD to analyze bond angles and packing motifs. Vary counterions (e.g., NH₄⁺ vs. Na⁺) to modulate porosity in hybrid membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.